Galiellalactone
Description
structure in first source
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(4R,7R,9S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one |
InChI |
InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3/t6-,7+,9+,11?/m0/s1 |
InChI Key |
SOIISBQQYAGDKM-CPOZNMEPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Galiellalactone: A Fungal Metabolite Targeting STAT3 Signaling
An In-depth Technical Guide on the Discovery, Natural Source, and Mechanism of Action of Galiellalactone (B1674401)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a potent and specific inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. We will delve into its discovery, natural fungal origins, and the molecular mechanisms that underpin its therapeutic potential, particularly in the context of cancer biology. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Discovery and Natural Fungal Source
This compound was first isolated from the ascomycete fungus Galiella rufa during a screening program for novel plant growth regulators.[1] It was initially observed to inhibit the gibberellic acid-induced synthesis of α-amylase.[1] Subsequent research has also identified other fungal strains capable of producing this metabolite.[1] The discovery highlighted the potential of fungal secondary metabolites as a source of bioactive compounds with diverse applications.
The producing organism, Galiella rufa, is a species of cup fungus in the family Sarcosomataceae. It is found in parts of North America and is characterized by its distinctive rubbery, black, top-shaped fruit bodies. While Galiella rufa is the primary reported natural source, the biosynthesis of this compound involves a complex pathway, and its production can be influenced by various factors such as the fungal strain, culture conditions, and nutrient availability.
Mechanism of Action: A Direct STAT3 Inhibitor
This compound is a small, non-toxic, and non-mutagenic molecule that has been identified as a direct and selective inhibitor of STAT3 signaling.[2][3] The transcription factor STAT3 is a key mediator of cytokine and growth factor signaling and is constitutively activated in a wide range of human cancers, playing a crucial role in tumor cell proliferation, survival, and metastasis.[4] This makes STAT3 an attractive target for cancer therapy.
This compound exerts its inhibitory effect through a covalent interaction with STAT3.[5][6] Specifically, it acts as a Michael acceptor and covalently binds to one or more cysteine residues within the STAT3 protein.[6] This binding has been shown to prevent the DNA binding of STAT3 dimers without affecting the phosphorylation of STAT3 at Tyr-705 and Ser-727.[5][7]
Mass spectrometry analysis has identified three key cysteine residues in STAT3 that are modified by this compound: Cys-367, Cys-468, and Cys-542.[4][5] The alkylation of these residues, particularly those within the DNA-binding domain, sterically hinders the interaction of STAT3 with its target DNA sequences, thereby inhibiting the transcription of STAT3-regulated genes.[5]
Figure 1: this compound's inhibition of the STAT3 signaling pathway.
Quantitative Data Summary
The biological activity of this compound has been quantified in various assays. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| STAT3 Signaling Inhibition | - | IC₅₀ | 250-500 nM | [2][3] |
| Cell Viability (72h) | DU145 | IC₅₀ | 3.6 µM | [5] |
| Apoptosis Induction (24-72h) | PC-3, DU145 | Concentration | 2.5-25 µM | [3] |
| STAT3 DNA Binding Inhibition | DU145 | Concentration | 5-50 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Outcome | Reference |
| DU145 Xenografts | Prostate Cancer | 1, 3 mg/kg; daily i.p. for 3 weeks | 41-42% reduction in tumor growth rate | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation of this compound from Galiella rufa
A detailed, step-by-step protocol for the isolation of this compound from its natural fungal source is not extensively detailed in the readily available scientific literature. However, a general workflow for the extraction and purification of secondary metabolites from fungal cultures can be outlined as follows:
Figure 2: General workflow for isolating this compound.
-
Fungal Culture: Galiella rufa is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate, to isolate the crude secondary metabolites.
-
Concentration: The solvent from the crude extract is removed under reduced pressure using a rotary evaporator.
-
Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC), to separate the different components.
-
Purification and Characterization: The fractions containing this compound are collected, and the purity is assessed. The structure is confirmed using spectroscopic methods like NMR and mass spectrometry.
Total Synthesis of this compound
The total synthesis of this compound has been achieved and reported in the literature, providing a means to produce the compound for research and development purposes. One synthetic route starts from (R)-(+)-pulegone.[2] The synthesis of a biotinylated analogue of this compound has also been described, which is a valuable tool for target identification and mechanism of action studies.[5][6]
STAT3 Luciferase Reporter Gene Assay
This assay is used to quantify the inhibitory effect of this compound on STAT3 transcriptional activity.
-
Cell Culture and Transfection: A suitable cell line (e.g., LNCaP) is transiently transfected with a luciferase reporter plasmid containing STAT3-responsive elements.[5]
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound for a specified period.
-
Stimulation: Cells are stimulated with a STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3-mediated luciferase expression.[5]
-
Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to STAT3 activity, is measured using a luminometer.
-
Data Analysis: The luciferase activity in treated cells is compared to that in untreated control cells to determine the IC₅₀ value of this compound.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to assess the ability of this compound to inhibit the binding of STAT3 to its DNA consensus sequence.
-
Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., DU145).
-
Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3 consensus binding site is labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with the nuclear extract in the presence or absence of this compound.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The position of the labeled probe is detected by autoradiography or chemiluminescence. A "shift" in the mobility of the probe indicates the formation of a STAT3-DNA complex. This compound's inhibitory effect is observed as a decrease in the intensity of the shifted band.[7]
Figure 3: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Mass Spectrometry Analysis of this compound-STAT3 Adducts
Mass spectrometry is employed to identify the specific cysteine residues in STAT3 that are covalently modified by this compound.
-
Protein-Ligand Incubation: Recombinant STAT3 protein is incubated with this compound.
-
Proteolytic Digestion: The STAT3 protein is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).[5]
-
Data Analysis: The MS/MS data is analyzed to identify peptides that have a mass shift corresponding to the addition of a this compound molecule. The modified cysteine residue within the peptide is then pinpointed.[5]
Conclusion
This compound represents a promising natural product-derived lead compound for the development of novel anticancer therapies targeting the STAT3 signaling pathway. Its unique mechanism of action as a direct, covalent inhibitor of STAT3 provides a strong rationale for its further investigation. The experimental protocols and data presented in this guide offer a valuable resource for researchers in the field of drug discovery and cancer biology to explore the full therapeutic potential of this compound and its analogues.
References
- 1. The fungal metabolite this compound interferes with the nuclear import of NF-κB and inhibits HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (+)-galiellalactone. Absolute configuration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of bioactive secondary metabolites from endophytic fungus Pestalotiopsis neglecta BAB-5510 isolated from leaves of Cupressus torulosa D.Don - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Production of Galiellalactone in Fungi: A Technical Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Galiellalactone, a potent fungal metabolite, has garnered significant attention within the scientific community for its promising therapeutic properties, particularly as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4] While its pharmacological activities are increasingly well-documented, the intricate biosynthetic pathway responsible for its production within fungi remains largely uncharacterized in publicly available scientific literature. This technical guide serves as a comprehensive overview of the current state of knowledge, acknowledging the existing informational gap concerning its biosynthesis while providing a thorough examination of its well-elucidated mechanism of action as a STAT3 inhibitor. This pivot in focus is essential for researchers and drug development professionals to understand the context of this compound's therapeutic potential.
The Undiscovered Country: The this compound Biosynthetic Pathway
Despite extensive research into its biological effects, the biosynthetic gene cluster, enzymatic machinery, and metabolic intermediates leading to the formation of this compound in fungi have not yet been identified or described. Typically, fungal secondary metabolites are synthesized by a series of enzymes encoded by genes clustered together in the fungal genome, known as a biosynthetic gene cluster (BGC).[5] The identification of such a BGC for this compound would be a critical step in understanding its natural production and would open avenues for synthetic biology approaches to enhance its yield or generate novel analogs. The process of identifying BGCs often involves genome mining and sequencing of the producing fungal strains, followed by gene knockout and heterologous expression studies to confirm the function of the involved genes. To date, such studies for this compound have not been published.
Mechanism of Action: A Direct Inhibitor of STAT3
While the biosynthesis of this compound is a "black box," its mechanism of action as a direct inhibitor of the STAT3 transcription factor is well-defined. STAT3 is a critical protein involved in cell growth, survival, and differentiation, and its constitutive activation is a hallmark of many cancers, including castration-resistant prostate cancer.
This compound exerts its inhibitory effect through a direct, covalent interaction with STAT3. This binding prevents STAT3 from associating with its specific DNA-recognition motifs in the promoter regions of target genes, thereby blocking the transcription of genes involved in cell proliferation and survival.
Key Mechanistic Insights:
-
Covalent Binding: Mass spectrometry analysis has revealed that this compound covalently binds to specific cysteine residues on the STAT3 protein, namely Cys-367, Cys-468, and Cys-542.
-
Inhibition of DNA Binding: By binding to these cysteine residues, this compound induces a conformational change in STAT3 that inhibits its ability to bind to DNA, a crucial step for its function as a transcription factor. This inhibition occurs without affecting the phosphorylation status of STAT3 at Tyr-705 and Ser-727.
-
Selective Inhibition: this compound is a selective inhibitor of STAT3 signaling, with a reported IC50 (half-maximal inhibitory concentration) in the range of 250-500 nM.
Quantitative Data on this compound's STAT3 Inhibition
The following table summarizes the key quantitative data related to the inhibitory activity of this compound on the STAT3 pathway.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for STAT3 Signaling Inhibition | 250-500 nM | Not specified | |
| Growth IC50 (72h) | 3.6 µM | DU145 (prostate cancer) | |
| Inhibition of STAT3 DNA Binding | Dose-dependent | DU145 cell lysates | |
| Apoptosis Induction | 2.5-25 µM (24-72h) | Prostate cancer cell lines expressing p-STAT3 |
Experimental Protocols for Studying this compound's Mechanism of Action
The elucidation of this compound's mechanism of action has been made possible through a series of key in vitro and in vivo experiments. Detailed methodologies for these experiments are crucial for reproducibility and further investigation.
STAT3-Dependent Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of STAT3 in response to an activator (like Interleukin-6, IL-6) and an inhibitor (this compound).
-
Cell Culture and Transfection: Cells (e.g., LNCaP) are cultured and transiently transfected with a luciferase reporter plasmid containing STAT3 binding sites in its promoter.
-
Treatment: Transfected cells are pre-incubated with varying concentrations of this compound before being stimulated with a STAT3 activator, such as IL-6.
-
Luciferase Activity Measurement: After a defined incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer. The reduction in luciferase activity in the presence of this compound indicates the inhibition of STAT3 transcriptional activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is employed to directly visualize the binding of STAT3 protein to a specific DNA probe and to assess the inhibitory effect of this compound on this interaction.
-
Probe Preparation: A DNA probe containing the STAT3 consensus binding site is synthesized and labeled, typically with a radioactive isotope or a fluorescent dye.
-
Protein-DNA Binding Reaction: Nuclear extracts or purified recombinant STAT3 protein are incubated with the labeled probe in the presence or absence of this compound.
-
Electrophoresis and Detection: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. The protein-DNA complexes migrate slower than the free probe. The intensity of the shifted band corresponding to the STAT3-DNA complex is analyzed to determine the extent of inhibition by this compound.
Mass Spectrometry for Covalent Adduct Identification
This powerful analytical technique is used to identify the specific amino acid residues on STAT3 that are covalently modified by this compound.
-
Protein Incubation and Digestion: Recombinant STAT3 protein is incubated with this compound. The protein is then enzymatically digested (e.g., with trypsin) into smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is searched against the known STAT3 protein sequence to identify peptides that have been modified by the addition of a this compound molecule. This allows for the precise localization of the covalent binding sites.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to quantify the induction of apoptosis (programmed cell death) in cancer cells treated with this compound.
-
Cell Treatment: Cancer cells (e.g., MDA-MB-468) are treated with this compound for a specified period.
-
Staining: The cells are harvested and stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.
Visualizing the STAT3 Signaling Pathway and this compound's Intervention
The following diagrams, generated using the DOT language, illustrate the STAT3 signaling pathway and the experimental workflow for assessing STAT3 inhibition.
Figure 1. The STAT3 signaling cascade and the inhibitory action of this compound.
Figure 2. Workflow of key experiments to characterize this compound's STAT3 inhibition.
Conclusion and Future Directions
This compound stands as a compelling natural product with significant therapeutic potential, primarily through its direct and covalent inhibition of the STAT3 signaling pathway. The well-defined mechanism of action provides a solid foundation for its continued development as an anticancer agent. However, the complete picture of this compound is obscured by the lack of knowledge regarding its biosynthesis.
Future research efforts should be directed towards the identification and characterization of the this compound biosynthetic gene cluster in its producing fungal species. This would not only provide fundamental insights into the natural world's chemical diversity but also enable the use of synthetic biology tools to produce this compound more efficiently and to generate novel, potentially more potent, derivatives. A deeper understanding of both its biosynthesis and its biological activity will be paramount in translating the promise of this compound into tangible clinical benefits.
References
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a Direct Inhibitor of STAT3 in Prostate Cancer Cells. | Lund University [lunduniversity.lu.se]
- 5. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
Galiellalactone: A Technical Guide on its Physicochemical Properties, Chemical Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galiellalactone (B1674401) is a fungal metabolite that has garnered significant attention in the scientific community for its potent and selective inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutively active STAT3 is a key driver in numerous malignancies, including castration-resistant prostate cancer and triple-negative breast cancer, making it a promising therapeutic target.[1][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, chemical structure, and biological activity of this compound, with a focus on its mechanism as a direct STAT3 inhibitor.
Physicochemical Properties and Chemical Structure
This compound is a hexaketide metabolite with a complex tricyclic[5][6][6] scaffold.[3][7] Its chemical formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol .[8] The molecule's structure features an α,β-unsaturated lactone moiety, which is crucial for its biological activity.[1][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₄O₃ | [8] |
| Molecular Weight | 194.23 | [8] |
| CAS Number | 133613-71-5 | [8] |
| Appearance | Lyophilized powder | [8] |
| Purity | ≥95% | [8] |
| Solubility | Soluble to 5 mM in DMSO and ethanol | |
| Storage | Store at -20°C | |
| IUPAC Name | (4S,5aR,7aR,7bS)-5,5a,6,7,7a,7b-Hexahydro-7b-hydroxy-4-methylindeno[1,7-bc]furan-2(4H)-one | [8] |
| InChI Key | SOIISBQQYAGDKM-QJSROADHSA-N | [8] |
| SMILES Code | O=C1C2=C--INVALID-LINK--C[C@@]3([H])CC--INVALID-LINK--([H])O1 | [8] |
The absolute configuration of the natural product has been determined through total synthesis.[9] The synthesis of this compound and its biotinylated analogues has been described, enabling detailed mechanistic studies and target identification.[1][10]
Mechanism of Action: Direct STAT3 Inhibition
This compound functions as a direct and irreversible inhibitor of STAT3.[1][4] Its mechanism of action involves the covalent modification of STAT3 through a Michael addition reaction.[1][5] The electrophilic α,β-unsaturated lactone ring of this compound reacts with nucleophilic cysteine residues on the STAT3 protein.[1]
Mass spectrometry analysis has identified three specific cysteine residues in STAT3 that are alkylated by this compound: Cys-367, Cys-468, and Cys-542.[1][4] These residues are located within the DNA-binding and linker domains of the STAT3 monomer.[1] Covalent binding to these cysteines prevents STAT3 from binding to its consensus DNA sequences in the nucleus, thereby blocking the transcription of STAT3 target genes.[1][4]
Crucially, this compound's inhibitory action is independent of STAT3 phosphorylation.[1][4] It does not affect the phosphorylation status of STAT3 at Tyr-705 or Ser-727.[1] This direct inhibition of DNA binding offers a distinct advantage over kinase inhibitors that target upstream signaling components, which can be subject to resistance mechanisms.[1]
Biological Activity and Efficacy
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines with constitutively active STAT3.
Table 2: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| DU145 | Prostate Cancer | Proliferation Assay | IC₅₀ | 3.6 µM (72h) | [1][5] |
| LNCaP (IL-6 stimulated) | Prostate Cancer | Luciferase Reporter Assay | IC₅₀ | ~5 µM | [11] |
| - | STAT3 Signaling | Luciferase Reporter Assay | IC₅₀ | 250-500 nM | [2] |
| DU145 | Prostate Cancer | STAT3 DNA Binding (EMSA) | Inhibition | Dose-dependent | [1][2] |
| PC-3 | Prostate Cancer | Apoptosis Induction | - | Yes | [11] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Viability | Reduction | ~50% at 10 µM | [3] |
In vivo studies have further corroborated the anti-tumor effects of this compound. In a DU145 prostate cancer xenograft model, daily intraperitoneal injections of this compound (1 and 3 mg/kg) for three weeks resulted in a 41-42% reduction in tumor growth.[2][11] The compound was well-tolerated in these animal studies.[1][2] Furthermore, this compound has been shown to effectively target the prostate cancer stem-like cell population, which is often responsible for therapy resistance and tumor recurrence.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Prepare whole-cell lysates using a lysis buffer (e.g., 20 mM HEPES, pH 7.6, 350 mM NaCl, 20% glycerol, 0.5 mM EDTA, 0.1 mM EGTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.[3]
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-STAT3, anti-pSTAT3 Tyr-705, anti-pSTAT3 Ser-727) overnight at 4°C.[1]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Assay
-
Transfection: Plate cells (e.g., LNCaP or MDA-MB-468) in 24-well plates. After 24 hours, transiently transfect the cells with a STAT3-responsive luciferase reporter plasmid (e.g., pTATA-TK-Luc or p-STAT3-Luc) and a control vector (e.g., pCMV-Luc) using a suitable transfection reagent.[1][3]
-
Treatment and Stimulation: After 24 hours post-transfection, pretreat the cells with this compound for a specified duration (e.g., 1-24 hours). If necessary, stimulate STAT3 activity with an appropriate cytokine, such as IL-6 (e.g., 50 ng/mL) or EGF (e.g., 50 ng/mL), for a short period (e.g., 5-30 minutes or 4 hours).[1][3]
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luciferase assay reagent according to the manufacturer's instructions with a luminometer.[1]
-
Normalization: Normalize the STAT3-dependent luciferase activity to the control vector's activity.
Electrophoretic Mobility Shift Assay (EMSA)
-
Probe Labeling: Label a STAT3 consensus sequence oligonucleotide with a non-radioactive label like digoxigenin-ddUTP according to the manufacturer's protocol.[1]
-
Cell Lysate Preparation and Treatment: Prepare nuclear or whole-cell extracts from cells treated with or without this compound. Alternatively, treat cell lysates directly with this compound on ice for a short duration (e.g., 15 minutes).[1]
-
Binding Reaction: Incubate the treated or untreated cell lysates with the labeled probe for approximately 15 minutes at room temperature to allow for protein-DNA complex formation. For supershift assays, pre-incubate the lysate with a STAT3 antibody.[1]
-
Electrophoresis and Detection: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel in 0.5x TBE buffer. Transfer the complexes to a nylon membrane and detect the labeled probe using an appropriate detection method (e.g., anti-digoxigenin antibody conjugated to alkaline phosphatase followed by a chemiluminescent substrate).[1]
Conclusion
This compound is a promising natural product with a unique and well-characterized mechanism of action as a direct covalent inhibitor of STAT3. Its ability to block STAT3 DNA binding without affecting its phosphorylation, combined with its in vitro and in vivo efficacy against cancer models, underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. The detailed physicochemical data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug discovery.
References
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. medkoo.com [medkoo.com]
- 9. Synthesis of (+)-galiellalactone. Absolute configuration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Biotinylated this compound Analogues - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 11. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Galiellalactone's Mechanism of Action on the STAT3 Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, and differentiation. Its aberrant, constitutive activation is a hallmark of numerous human cancers, making it a prime therapeutic target. Galiellalactone, a fungal metabolite, has emerged as a potent and selective inhibitor of the STAT3 signaling pathway. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its direct interaction with STAT3. We present quantitative data on its inhibitory effects, detailed experimental protocols for key validation assays, and visual diagrams to elucidate the complex signaling pathways and experimental workflows involved.
Introduction to the STAT3 Signaling Pathway
The STAT3 signaling cascade is typically initiated by the binding of cytokines (e.g., Interleukin-6, IL-6) or growth factors to their cognate receptors on the cell surface. This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for the SH2 domain of latent STAT3 monomers in the cytoplasm. Recruited STAT3 is then itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of stable STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby regulating the transcription of genes involved in oncogenesis, such as those promoting cell cycle progression and inhibiting apoptosis.[1]
This compound: A Direct Covalent Inhibitor of STAT3
This compound exerts its inhibitory effect on the STAT3 signaling pathway through a direct and covalent mechanism of action.[2][3] Unlike many other STAT3 inhibitors that target upstream kinases or the SH2 domain, this compound directly modifies the STAT3 protein itself.
Covalent Modification of STAT3
Mass spectrometry analyses have revealed that this compound covalently binds to specific cysteine residues on the STAT3 protein.[2][3] The identified sites of adduction are Cys-367, Cys-468, and Cys-542.[2][3] These residues are located within the DNA-binding and linker domains of STAT3.[2] This covalent modification is critical to its mechanism of action.
Inhibition of DNA Binding without Affecting Phosphorylation
A key feature of this compound's mechanism is its ability to inhibit the binding of activated STAT3 dimers to their DNA targets without preventing the upstream phosphorylation of STAT3 at Tyr705.[2][3][4] This has been demonstrated through various in vitro and cell-based assays, which show that while STAT3 phosphorylation remains intact upon this compound treatment, its transcriptional activity is significantly reduced.[2][5] By covalently modifying cysteine residues within the DNA-binding domain, this compound sterically hinders the interaction between STAT3 and its consensus DNA sequence, thereby blocking the transcription of downstream target genes.[2]
Quantitative Data on this compound's Inhibitory Activity
The efficacy of this compound and its analogs as STAT3 inhibitors has been quantified in various cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) for cell proliferation and STAT3 signaling.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | DU145 (Prostate Cancer) | Cell Proliferation (72h) | 3.6 | [4] |
| This compound | DU145-DS spheres | Cell Viability | 10.1 | [6] |
| This compound | DU145-DR spheres | Cell Viability | 6.2 | [6] |
| ZE139 (Biotinylated Analog) | DU145 (Prostate Cancer) | Cell Proliferation (72h) | 6.6 | [4] |
| ZE140 (Biotinylated Analog) | DU145 (Prostate Cancer) | Cell Proliferation (72h) | 14 | [4] |
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | LNCaP (Prostate Cancer, IL-6 stimulated) | STAT3 Luciferase Reporter | 250-500 | [4] |
Visualizing the Mechanism and Workflows
To better understand the intricate processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: The STAT3 signaling pathway and the inhibitory mechanism of this compound.
Caption: A logical workflow for the experimental validation of this compound's mechanism of action.
Detailed Experimental Protocols
The following protocols are synthesized from published methodologies to provide a comprehensive guide for researchers studying STAT3 inhibition.
Cell Proliferation Assay (WST-1 Method)
This assay determines the effect of a compound on cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., DU145) in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Seeding and Transfection: Seed cells (e.g., LNCaP) in a 24-well plate. Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for a further 24 hours.
-
STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as IL-6 (e.g., 20 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a percentage of the stimulated control.
Western Blot for STAT3 Phosphorylation
This technique is used to assess the phosphorylation status of STAT3.
-
Cell Treatment and Lysis: Plate cells and treat with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA interactions in vitro.
-
Nuclear Extract Preparation: Treat cells with this compound, then harvest and prepare nuclear extracts using a nuclear extraction kit or a standard protocol.
-
Probe Labeling: Synthesize and anneal complementary oligonucleotides containing the STAT3 consensus binding site. Label the double-stranded probe with biotin (B1667282) or a radioactive isotope (e.g., [γ-32P]ATP).
-
Binding Reaction: Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature.
-
Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: If using a biotinylated probe, transfer the gel contents to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate. If using a radioactive probe, dry the gel and expose it to X-ray film.
Mass Spectrometry for Covalent Adduct Identification
This method is used to identify the specific sites of covalent modification on STAT3 by this compound.
-
In vitro Reaction: Incubate recombinant STAT3 protein with an excess of this compound.
-
Proteolytic Digestion: Reduce, alkylate, and digest the protein into smaller peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting MS/MS spectra against the STAT3 protein sequence, including a variable modification corresponding to the mass of this compound on cysteine residues. The identification of peptides with this mass shift confirms the covalent binding and pinpoints the specific modified cysteine(s).
Conclusion
This compound represents a promising therapeutic agent for cancers driven by aberrant STAT3 activity. Its unique mechanism of action, involving direct covalent modification of STAT3 and subsequent inhibition of DNA binding, distinguishes it from other STAT3 inhibitors. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation into this compound and the development of novel STAT3-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Unphosphorylated STAT3 Transcription Factor Binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Target Identification of Galiellalactone Using Biotinylated Analogues
Audience: Researchers, scientists, and drug development professionals.
Abstract
Galiellalactone, a fungal metabolite, has emerged as a promising inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling, a pathway frequently activated in various cancers, including castration-resistant prostate cancer.[1][2] Elucidating the direct molecular target of a bioactive compound is a critical step in drug development, providing mechanistic insight and validating its therapeutic potential. This technical guide details the successful identification of STAT3 as the direct molecular target of this compound through the strategic use of biotinylated chemical probes. We provide an in-depth overview of the experimental workflow, detailed protocols for key methodologies, and a summary of the quantitative data that underpins this discovery. This document serves as a comprehensive resource for researchers employing chemical biology approaches for target deconvolution.
Introduction: The Challenge of Target Identification
Phenotypic drug discovery allows for the identification of compounds that elicit a desired biological response. However, a significant challenge lies in deconvoluting the mechanism of action by identifying the specific molecular target(s) of the active compound.[3][4] Chemical proteomics, which utilizes small-molecule probes to investigate protein interactions within a complex biological system, offers a powerful solution.[5]
This compound was identified as an inhibitor of STAT3 signaling, preventing the binding of STAT3 to its specific DNA transcriptional elements. To confirm whether this effect was due to a direct interaction, a target identification study was initiated. The core strategy involved the synthesis and application of a biotinylated this compound analogue (GL-biot) as an affinity-based chemical probe to isolate its binding partners from cancer cell lysates.
The Chemical Probe: Synthesis and Activity of Biotinylated this compound
The design of a chemical probe requires a delicate balance: attaching a functional handle (like biotin) for detection and purification must not significantly impair the compound's biological activity. Two biotinylated analogues of this compound, designated ZE139 and ZE140, were synthesized. The synthesis involved creating this compound derivatives with a primary alcohol, providing a suitable attachment point for biotin (B1667282) coupled via a 6-aminohexanoic acid amide linker.
The biological activity of these biotinylated analogues was evaluated and compared to the parent compound, this compound, in DU145 prostate cancer cells, which express constitutively active STAT3.
Data Presentation: Comparative Activity of this compound and Analogues
The following table summarizes the quantitative data on the inhibitory effects of this compound and its biotinylated analogues.
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | DU145 | Proliferation | Growth IC₅₀ (72h) | 3.6 µM | |
| ZE139 (GL-biot) | DU145 | Proliferation | Growth IC₅₀ (72h) | 6.6 µM | |
| ZE140 (GL-biot) | DU145 | Proliferation | Growth IC₅₀ (72h) | 14 µM | |
| This compound | LNCaP (IL-6 stimulated) | Luciferase Reporter | STAT3 Activity | Potent Inhibition | |
| ZE139 (GL-biot) | LNCaP (IL-6 stimulated) | Luciferase Reporter | STAT3 Activity | Equal inhibitory effect to this compound |
The data indicates that the biotinylated analogue ZE139 retains significant biological activity, validating its use as a probe for target identification experiments.
Experimental Workflow for Target Identification
The overall strategy for identifying the molecular target of this compound involved using the biotinylated probe (GL-biot) to capture its binding partners from a cell lysate, followed by purification using streptavidin-coated beads and identification via mass spectrometry.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of target identification studies. The following protocols are based on the procedures described in the successful identification of the this compound target.
Preparation of Cell Lysates
-
Cell Culture: Culture human prostate cancer cells (e.g., DU145) to ~80-90% confluency in appropriate media.
-
Harvesting: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and scrape them into a lysis buffer (e.g., modified RIPA buffer containing protease and phosphatase inhibitors).
-
Lysis: Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method like the Bradford or BCA assay.
Affinity Purification of GL-biot Interacting Proteins
This protocol outlines the core "pull-down" experiment. A generic protocol for binding biotinylated molecules to streptavidin beads is also referenced for foundational steps.
-
Incubation: Incubate the clarified cell lysate (e.g., 1-2 mg total protein) with the biotinylated this compound analogue (GL-biot, e.g., 25 µM) for 1-2 hours at 4°C with gentle rotation.
-
Competition Control: In a parallel sample, pre-incubate the cell lysate with an excess of unlabeled this compound (e.g., 100 µM) for 1 hour before adding GL-biot. This control is essential to ensure that the probe's binding to its target is specific.
-
Bead Preparation: While the incubation proceeds, wash streptavidin-coupled magnetic or sepharose beads three times with lysis buffer to equilibrate them.
-
Capture: Add the equilibrated streptavidin beads to the lysate-probe mixture and incubate for an additional 1-2 hours at 4°C with rotation to capture the biotinylated complexes.
-
Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant (flowthrough). Wash the beads extensively (e.g., 3-5 times) with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling them in SDS-PAGE sample buffer for 5-10 minutes. This denatures the proteins and disrupts the biotin-streptavidin interaction.
Protein Identification by Mass Spectrometry
-
Gel Electrophoresis: Separate the eluted proteins on a 1D SDS-PAGE gel. Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
In-Gel Digestion: Excise the protein bands of interest from the gel. Destain, reduce, alkylate, and digest the proteins overnight with trypsin.
-
LC-MS/MS Analysis: Extract the resulting peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot) to identify the proteins.
Western Blot Analysis for Validation
Western blotting is used to confirm the identity of the pulled-down protein.
-
Run the eluted samples from the affinity purification on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the candidate target protein (e.g., anti-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Results: STAT3 is a Direct Target of this compound
Using the workflow described above, STAT3 was successfully isolated and identified as a direct binding partner of this compound.
-
Affinity Purification: GL-biot was able to pull down STAT3 from lysates of DU145 prostate cancer cells.
-
Competition Assay: The binding of GL-biot to STAT3 was prevented in a dose-dependent manner when the lysate was pre-incubated with excess unlabeled this compound, demonstrating competitive and specific binding.
-
Direct Binding: The biotinylated probe was also shown to bind directly to recombinant STAT3 protein, confirming a direct interaction without the need for other cellular factors.
Mechanism of Action: Covalent Modification and Inhibition of DNA Binding
Further investigation revealed that this compound functions as a covalent inhibitor of STAT3. It contains an α,β-unsaturated lactone, which acts as a Michael acceptor, reacting with nucleophilic cysteine residues on the STAT3 protein.
The STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical regulator of genes involved in cell proliferation, survival, and differentiation. This compound's intervention prevents the final step of this cascade: the transcription of target genes.
Covalent Binding to Cysteine Residues
Mass spectrometry analysis of recombinant STAT3 protein treated with this compound identified three specific cysteine residues that were modified: Cys-367, Cys-468, and Cys-542. This covalent binding is the molecular basis for the inhibition of STAT3's DNA-binding activity. Importantly, this compound does not affect the phosphorylation status of STAT3, indicating a mechanism of action distinct from that of JAK inhibitors.
Conclusion
The use of a well-designed biotinylated analogue of this compound was instrumental in the unambiguous identification of STAT3 as its direct molecular target. This chemical biology approach, combining affinity purification with mass spectrometry and subsequent biochemical validation, provides a robust framework for target deconvolution in drug discovery. The confirmation that this compound covalently binds to and inhibits STAT3 validates it as a direct STAT3 inhibitor and provides a solid mechanistic foundation for its further development as a therapeutic agent for cancers driven by aberrant STAT3 activity.
References
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Galiellalactone's Biological Activity in Cancer Cell Lines: A Technical Guide
Introduction
Galiellalactone, a naturally occurring fungal metabolite, has emerged as a significant subject of interest in oncology research. Identified as a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, it demonstrates considerable anti-tumor activity across a range of cancer cell lines.[1] Constitutive activation of STAT3 is a well-documented driver of tumorigenesis, promoting cell proliferation, survival, and metastasis while suppressing anti-tumor immunity.[2] This makes STAT3 a compelling therapeutic target. This technical guide provides an in-depth overview of this compound's mechanism of action, its biological effects on cancer cells, and the experimental protocols used to elucidate these activities.
Core Mechanism of Action: Direct STAT3 Inhibition
This compound's primary anti-neoplastic effect stems from its ability to directly inhibit the STAT3 transcription factor.[3][4] Unlike many other inhibitors that target upstream kinases, this compound acts directly on the STAT3 protein itself.
Molecular Interaction: The mechanism involves the covalent modification of STAT3. This compound possesses an α,β-unsaturated lactone moiety, which is a reactive functional group.[3] It forms a stable, covalent bond with specific cysteine residues within the STAT3 protein, identified as Cys-367, Cys-468, and Cys-542 through mass spectrometry analysis.
Functional Consequence: This covalent binding sterically hinders the ability of STAT3 dimers to bind to their specific DNA consensus sequences in the promoters of target genes. Consequently, the transcription of STAT3-regulated genes, which are crucial for cell survival and proliferation (e.g., Cyclin D1), is suppressed. A critical aspect of this compound's action is that it does not prevent the phosphorylation of STAT3 at key residues like Tyrosine 705 (Tyr705) or Serine 727 (Ser727). It specifically abrogates the final step of the signaling cascade: DNA binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Galiellalactone: A Technical Guide to its Early-Stage Therapeutic Potential as a STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galiellalactone (B1674401), a fungal metabolite, has emerged as a promising therapeutic candidate, primarily investigated for its potent and specific inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutively active STAT3 is a key driver in various malignancies, including castration-resistant prostate cancer, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the early-stage research on this compound, detailing its mechanism of action, summarizing key quantitative findings from preclinical studies, outlining experimental protocols, and visualizing the critical pathways and workflows involved.
Core Mechanism of Action: Direct STAT3 Inhibition
This compound functions as a direct, covalent inhibitor of STAT3.[1][2] It contains a reactive α,β-unsaturated lactone functionality that allows it to form covalent bonds with specific cysteine residues on the STAT3 protein.[1] This binding event directly interferes with the ability of STAT3 to bind to its specific DNA transcriptional elements, thereby blocking the downstream signaling cascade that promotes cellular processes such as proliferation and survival.[1][2] A key characteristic of this compound's mechanism is that it inhibits STAT3 DNA binding without affecting the upstream phosphorylation of STAT3 at Tyr-705 or Ser-727.[1][3]
Mass spectrometry analysis has identified three specific cysteine residues on the recombinant STAT3 protein that are modified by this compound: Cys-367, Cys-468, and Cys-542.[1][2] By covalently binding to one or more of these sites, this compound effectively abrogates the transcriptional activity of STAT3.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro and in vivo studies on this compound.
| Parameter | Value/Effect | Cell Line/Model | Reference |
| IC50 (STAT3 Signaling) | 250-500 nM | Not specified | [3] |
| Cell Viability | Dose- and time-dependent decrease | DU145 cells | [3] |
| Apoptosis Induction | Induced in PC-3 and DU145 cells | PC-3, DU145 cells | [3] |
| STAT3 DNA Binding | Dose-dependent inhibition (5-50 µM) | DU145 cell lysates | [3] |
| STAT3 Signaling Activity | Inhibited at 10 µM | IL-6-stimulated LNCaP cells | [3] |
| Tumor Growth Reduction (in vivo) | 41-42% reduction | DU145 xenografts (1, 3 mg/kg daily i.p. for 3 weeks) | [3] |
| Effect on Cancer Stem-like Cells | Decreased viability of docetaxel-resistant and patient-derived spheres | Prostate cancer stem cells | [4] |
| Reduction of Stemness Markers (in vivo) | 40% reduction in CD44, 50% reduction in ALDH1A1 | DU145 tumors | [4] |
| AR Target Gene Expression (benign tissue) | Significant reduction in PSA, TMPRSS2, and FKBP5 | Primary prostate tissue cultures | [5][6] |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
This assay is used to determine the ability of this compound to inhibit the binding of STAT3 to its DNA consensus sequence.
-
Cell Lysate Preparation: DU145 cells are treated with this compound for 1 hour, or DU145 cell lysates are treated for 15 minutes on ice.
-
Probe Incubation: The treated lysates are incubated with a labeled oligonucleotide probe containing the STAT3 binding site for 15 minutes at room temperature.
-
Supershift Assay: To confirm the specificity of the STAT3-DNA complex, a STAT3 antibody is added to the lysate before the probe, which results in a "supershift" of the band.
-
Electrophoresis: The protein-DNA complexes are resolved on a 6% non-denaturing polyacrylamide gel in 0.5x Tris-borate-EDTA buffer.
-
Transfer and Visualization: The complexes are transferred to a positively charged membrane, cross-linked, and visualized according to the manufacturer's protocol.[1]
Identification of this compound's Target Protein
This workflow was employed to identify STAT3 as the direct binding partner of this compound.
-
Synthesis of a Biotinylated Analogue: A biotinylated analogue of this compound (GL-biot) was synthesized to serve as a probe.[1][7][8]
-
Cell Lysate Treatment: DU145 cell lysates are incubated with GL-biot.
-
Affinity Purification: Streptavidin-Sepharose beads, which have a high affinity for biotin, are added to the treated lysates to pull down GL-biot and any proteins bound to it.
-
Protein Identification: The isolated proteins are then identified, in this case revealing STAT3 as a primary target.[1][2]
Confocal Microscopy for Subcellular Localization
This technique was used to visualize the location of the this compound analogue within the cell and its potential co-localization with STAT3.
-
Cell Treatment: DU145 cells are treated with the biotinylated this compound analogue (GL-biot).
-
Immunofluorescence Staining: The cells are fixed and permeabilized. STAT3 is labeled with a primary antibody followed by a fluorescently-tagged secondary antibody. The biotinylated this compound is visualized using fluorescently-labeled streptavidin.
-
Imaging: The cells are imaged using a confocal microscope to determine the subcellular localization of both GL-biot and STAT3. The results showed that GL-biot is present in both the cytoplasm and the nucleus, and appears to co-localize with STAT3 in the nucleus.[1][2]
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The STAT3 Inhibitor this compound Reduces IL6-Mediated AR Activity in Benign and Malignant Prostate Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Biotinylated this compound Analogues - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 8. researchgate.net [researchgate.net]
The Total Synthesis and Stereochemistry of Galiellalactone: A Technical Guide for Drug Development Professionals
An In-depth Review of Synthetic Strategies and Stereochemical Elucidation of a Potent STAT3 Inhibitor
Galiellalactone, a fungal metabolite isolated from the ascomycete Galiella rufa, has emerged as a significant lead compound in cancer research.[1] Its potent and specific inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway makes it a promising candidate for therapeutic development, particularly against castration-resistant prostate cancer and triple-negative breast cancer.[2][3][4] Aberrant STAT3 activation is a hallmark of numerous malignancies, driving tumor cell proliferation, survival, and metastasis.[4] this compound exerts its effect through a unique mechanism, covalently binding to cysteine residues within the STAT3 protein, thereby blocking its ability to bind to DNA without affecting its phosphorylation status. This direct inhibition mechanism has fueled considerable interest in its chemical synthesis, not only to provide a reliable source of the natural product but also to enable the creation of analogues for structure-activity relationship (SAR) studies.
This technical guide provides a comprehensive overview of the total synthesis and stereochemical determination of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the key synthetic strategies, present comparative data in a structured format, detail critical experimental protocols, and visualize the complex chemical transformations and biological pathways.
Stereochemical Elucidation: Correcting the Absolute Configuration
The definitive determination of the absolute stereochemistry of this compound is a prime example of the power of total synthesis. The natural product, (−)-galiellalactone, was initially assigned a different absolute configuration based on spectroscopic analysis. However, the first enantioselective total synthesis by Johansson and Sterner in 2001 unequivocally established its correct structure.
By starting from the well-defined chiral molecule (R)-(+)-pulegone, they synthesized (+)-galiellalactone. The synthetic product exhibited an optical rotation of equal magnitude but opposite sign to the natural compound ([α]D = +51.8° for synthetic vs. [α] = -52.8° for natural). This demonstrated that natural (−)-galiellalactone possesses the opposite absolute configuration to the one synthesized from the (R)-pulegone precursor. This pivotal work corrected the initial assignment and solidified the structure for all subsequent synthetic and medicinal chemistry efforts.
Enantioselective Total Synthesis Strategies
Several distinct and elegant total syntheses of this compound have been accomplished. These routes provide valuable insights into the construction of its complex tricyclic core and offer different approaches to controlling its multiple stereocenters.
The Kim et al. Diastereoselective Approach
A notable synthesis by Kim and colleagues in 2015 features a highly substrate-controlled and diastereoselective strategy. This approach is distinguished by its efficient construction of the core structure through a series of key transformations:
-
Pd(0)-Catalyzed Cyclization: This step masterfully creates the cis-trisubstituted cyclopentane (B165970) intermediate, establishing crucial early stereocenters.
-
Riley Oxidation: A stereospecific Riley oxidation is employed to introduce the angular hydroxyl group, a key feature of the this compound scaffold.
-
Hosomi-Sakurai Crotylation and Ring-Closing Metathesis (RCM): The final tricyclic system is efficiently assembled through a diastereoselective Hosomi-Sakurai crotylation, followed by a ring-closing metathesis (RCM) reaction to form the cyclohexene (B86901) moiety.
The Lu et al. Radical Cascade Approach for an Epimer
In 2019, Lu and coworkers developed a novel enantioselective synthesis of 4-epi-galiellalactone, the C4 epimer of the natural product. This work is significant as it provides access to key analogues for probing the SAR of this compound. Their strategy capitalized on the inherent ring strain of a bicyclo[3.1.0]hexan-2-one starting material and employed an efficient radical cyclization/fragmentation cascade reaction to construct the core. This research also led to the development of an activity-based probe with a terminal alkyne tag, which confirmed STAT3 as a target and identified a new potential target protein, ataxin-7.
Data Presentation
Table 1: Comparison of Selected Total Synthesis Routes
| Synthetic Route | Key Starting Material | Key Reactions | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |
| Johansson & Sterner (2001) | (R)-(+)-Pulegone | Diels-Alder, Baeyer-Villiger Oxidation | ~10 steps | Not explicitly stated | |
| Kim et al. (2015) | Known alcohol derived from δ-valerolactone | Pd(0)-catalyzed cyclization, Riley Oxidation, Hosomi-Sakurai Crotylation, RCM | ~15 steps | Not explicitly stated | |
| Lu et al. (2019) | 1R-5S-bicyclo[3.1.0]hexan-2-one | Radical cyclization/fragmentation cascade | 5 and 7 steps (two routes) | Not explicitly stated |
Table 2: Biological Activity of this compound and Analogues
| Compound | Target Cell Line | Assay | IC50 Value | Reference |
| This compound | DU145 (Prostate Cancer) | Cell Proliferation | 3.6 µM | |
| This compound | IL-6-stimulated LNCaP cells | STAT3 Luciferase Reporter | ~10 µM (Significant Inhibition) | |
| This compound | General | STAT3 Signaling Inhibition | 250-500 nM | |
| Biotinylated Analogue (ZE139) | DU145 (Prostate Cancer) | Cell Proliferation | 6.6 µM | |
| Biotinylated Analogue (ZE140) | DU145 (Prostate Cancer) | Cell Proliferation | 14 µM | |
| Analogue SG-1721 | Triple-Negative Breast Cancer | STAT3 Phosphorylation Inhibition | More potent than this compound |
Experimental Protocols
Detailed experimental procedures are critical for the reproducibility and adaptation of synthetic routes. Below is a representative protocol for a key step in the synthesis of this compound, based on the methodologies described in the literature.
Protocol: Synthesis of this compound-Cysteine Adduct
This protocol demonstrates the Michael addition reaction that underlies this compound's covalent modification of STAT3.
-
Materials: this compound (3.5 mg, 0.02 mmol), L-cysteine (2.4 mg, 0.018 mmol), Methanol (MeOH, 1.0 mL).
-
Procedure: a. Dissolve this compound in 1.0 mL of MeOH in a suitable reaction vessel. b. Add L-cysteine to the solution. c. Stir the reaction mixture at room temperature for 1 hour. d. Remove the solvent under reduced pressure (e.g., using a rotary evaporator). e. Wash the resulting residue with chloroform (B151607) to remove any unreacted this compound. f. Dry the solid to afford the pure this compound-cysteine adduct (5.6 mg, 89% yield).
-
Confirmation: The formation of the stable adduct can be confirmed by mass spectrometry.
Visualizations: Synthetic Pathways and Mechanism of Action
Diagrams are indispensable tools for conceptualizing complex chemical and biological processes. The following visualizations, rendered in DOT language, illustrate the key aspects of this compound's synthesis and function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Galiellalactone as a Direct Inhibitor of STAT3 Signaling
Introduction
Galiellalactone (B1674401) is a fungal metabolite identified as a potent, direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4] Constitutively active STAT3 is a key driver in various malignancies, including castration-resistant prostate cancer and triple-negative breast cancer, making it a significant therapeutic target.[1][3][5] this compound exerts its effects by covalently binding to cysteine residues within the STAT3 protein, which sterically hinders its ability to bind to DNA, thereby inhibiting the transcription of STAT3-regulated genes.[1][3][4] Notably, this mechanism of action does not affect the phosphorylation status of STAT3.[1][3][4][6] These application notes provide an overview of this compound's in vitro activity and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions as a direct, irreversible inhibitor of STAT3. The molecule contains a reactive α,β-unsaturated lactone functionality that covalently binds to specific cysteine residues on the STAT3 protein (Cys-367, Cys-468, and Cys-542 have been identified via mass spectrometry).[1][3] This binding event prevents the STAT3 dimer from attaching to its specific DNA transcriptional elements.[1][4] Unlike many other STAT3 inhibitors that target the upstream Janus kinases (JAKs) or the STAT3 phosphorylation process, this compound acts on the final step of the signaling cascade.[7][8] This direct inhibition blocks the expression of STAT3 target genes involved in proliferation, survival, and apoptosis, such as Mcl-1, Bcl-xL, and Cyclin D1.[9][10][11]
References
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound-based novel STAT3-selective inhibitors with cytotoxic activities against triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the STAT3/AR signaling axis and suppresses Enzalutamide-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Galiellalactone's Potency in DU145 Prostate Cancer Cells: Application Notes and Protocols for IC50 Determination
For Immediate Release
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Galiellalactone in the DU145 human prostate cancer cell line. This compound, a fungal metabolite, has been identified as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in the progression of castration-resistant prostate cancer.[1][2][3] These guidelines are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for prostate cancer.
Data Presentation: this compound IC50 Values in DU145 Cells
The inhibitory effect of this compound on the proliferation of DU145 prostate cancer cells has been quantified in multiple studies. The following table summarizes the reported IC50 values, providing a benchmark for experimental outcomes.
| Cell Line | Treatment Duration | Assay Method | Reported IC50 (µM) | Reference |
| DU145 | 72 hours | Not Specified | 3.6 | [1][3] |
| DU145 | 72 hours | WST-1 Assay | 3.02 | [4] |
Signaling Pathway of this compound in DU145 Cells
This compound exerts its anti-proliferative effects through the direct inhibition of the STAT3 signaling pathway. Constitutively active STAT3 is a hallmark of castration-resistant prostate cancer, promoting cell survival and proliferation. This compound covalently binds to cysteine residues on the STAT3 protein, which in turn blocks its ability to bind to DNA and activate the transcription of target genes.[1][2] Notably, this inhibition occurs without affecting the phosphorylation of STAT3.[1]
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of this compound in DU145 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
Principle of the MTT Assay
The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The mitochondrial enzyme succinate (B1194679) dehydrogenase in viable cells catalyzes this reduction. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Materials and Reagents
-
DU145 human prostate cancer cells
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow
Step-by-Step Procedure
Cell Culture and Seeding:
-
Culture DU145 cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. A common concentration range to test is 0.1 to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours.
MTT Assay and Data Collection:
-
Following the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve) using appropriate software such as GraphPad Prism or R. The IC50 is the concentration of this compound that causes a 50% reduction in cell viability.
These protocols and data provide a comprehensive resource for the investigation of this compound as a potential therapeutic agent for prostate cancer. Adherence to these standardized methods will facilitate the generation of reproducible and comparable results.
References
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: Galiellalactone as a STAT3 Inhibitor in Luciferase Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that is often constitutively activated in a wide variety of human cancers, including prostate and breast cancer.[1][2] Its activation is linked to the regulation of genes involved in cell proliferation, survival, and metastasis.[1] This makes STAT3 an attractive target for cancer therapy. Galiellalactone, a fungal metabolite, has been identified as a direct and selective inhibitor of STAT3 signaling.[2][3] It functions by covalently binding to cysteine residues within the STAT3 protein, which in turn blocks its binding to DNA without affecting its phosphorylation status.[4][2] The STAT3 luciferase reporter gene assay is a robust method for screening and characterizing potential STAT3 inhibitors like this compound by measuring the transcriptional activity of STAT3 in living cells.
Principle of the STAT3 Luciferase Reporter Gene Assay
The STAT3 luciferase reporter gene assay is a cell-based assay that quantifies the transcriptional activity of the STAT3 signaling pathway.[5][6] The core of this assay is a reporter vector containing a firefly luciferase gene under the transcriptional control of a minimal promoter and tandem repeats of a STAT3-specific DNA binding site.[5][6] When STAT3 is activated, it binds to these response elements and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of STAT3 transcriptional activity. By treating cells with this compound, researchers can measure the dose-dependent inhibition of STAT3-mediated luciferase expression.
Key Applications
-
Screening for Novel STAT3 Inhibitors: High-throughput screening of compound libraries to identify novel inhibitors of the STAT3 signaling pathway.
-
Characterization of Inhibitor Potency: Determining the half-maximal inhibitory concentration (IC50) of compounds like this compound to quantify their potency in a cellular context.[3][7]
-
Mechanism of Action Studies: Investigating how novel compounds inhibit STAT3 activity, whether by affecting phosphorylation, dimerization, or DNA binding.[4]
-
Drug Development: Evaluating the efficacy of potential therapeutic agents that target the STAT3 pathway in preclinical studies.
Data Presentation
The inhibitory effect of this compound on STAT3 activity can be quantified and presented in a clear, tabular format for easy comparison.
| Cell Line | Treatment | Concentration | Result | Reference |
| DU145 (Prostate Cancer) | This compound | 3.6 µM | IC50 for growth inhibition after 72h. | [4] |
| LNCaP (Prostate Cancer) | This compound | ~5 µM | IC50 for inhibition of STAT3-mediated luciferase activity. | [7] |
| LNCaP (Prostate Cancer) | This compound | 10 µM | Inhibition of STAT3 signaling activity in IL-6-stimulated cells. | [3] |
| MDA-MB-468 & MCF-10A (Breast Cancer) | This compound Analogs (SG-1709, SG-1721) | Various | Determined IC50 values for inhibition of cell viability. | [1] |
| DU145 Xenografts | This compound | 1, 3 mg/kg/day | 41-42% reduction in tumor growth. | [3] |
Mandatory Visualizations
STAT3 Signaling Pathway and Inhibition by this compound
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: STAT3 Luciferase Reporter Gene Assay
Caption: Workflow for a STAT3 luciferase reporter gene assay.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human prostate cancer cell lines (e.g., LNCaP, DU145) or other relevant cell lines with active STAT3 signaling.[4][7]
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
STAT3 Luciferase Reporter Vector: A plasmid containing a STAT3-responsive element driving firefly luciferase expression.[4][5]
-
Control Reporter Vector: A vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.[5]
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Cell Culture Medium and Supplements: As required for the specific cell line.
-
Inducing Agent: A cytokine to activate the STAT3 pathway (e.g., Interleukin-6 (IL-6)).[4]
-
Luciferase Assay System: Reagents for cell lysis and luciferase detection.
-
Luminometer: For measuring luminescence.
-
96-well Cell Culture Plates: White, opaque plates are recommended for luminescence assays.
Protocol: STAT3 Luciferase Reporter Gene Assay
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a 96-well white, clear-bottom plate at a density optimized for your cell line to achieve 70-80% confluency at the time of transfection.
-
-
Transfection:
-
On the day of the experiment, transfect the cells with the STAT3 luciferase reporter vector and a control reporter vector (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.[4]
-
Typically, a ratio of 10:1 for the STAT3 reporter to the control reporter is used.
-
-
Compound Treatment:
-
STAT3 Activation:
-
Following pre-incubation, stimulate the cells with a STAT3-activating cytokine, such as IL-6 (e.g., at a final concentration of 50 ng/mL), for a duration sufficient to induce a robust luciferase signal (e.g., 8 hours).[4]
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in the maximal luciferase activity, using a suitable software package.
-
Conclusion
This compound is a valuable tool for studying the STAT3 signaling pathway due to its direct inhibitory mechanism.[4][2] The STAT3 luciferase reporter gene assay provides a sensitive and quantitative method for assessing the inhibitory potential of this compound and other compounds targeting this critical oncogenic pathway. These application notes and protocols offer a framework for researchers to effectively utilize this compound in their studies to advance the development of novel cancer therapeutics.
References
- 1. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BPS Bioscience Inc STAT3 Reporter Kit (STAT3 Signaling Pathway) | 500 Reactions, | Fisher Scientific [fishersci.com]
- 6. signosisinc.com [signosisinc.com]
- 7. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Galiellalactone Treatment in Triple-Negative Breast Cancer (TNBC) Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and the lack of targeted therapies.[1][2] A promising therapeutic strategy for TNBC is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is aberrantly activated in many TNBCs and plays a crucial role in tumor cell proliferation, survival, and metastasis.[1][3][4] Galiellalactone, a natural fungal metabolite, and its novel analogues, have emerged as potent inhibitors of STAT3.[1][3][5] These compounds have demonstrated significant anti-neoplastic effects in TNBC cell lines by inducing apoptosis and cell cycle arrest.[1][6] This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in TNBC research.
Data Presentation
In Vitro Cytotoxicity of this compound and Its Analogues in TNBC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its more potent analogues, SG-1709 and SG-1721, in the human TNBC cell line MDA-MB-468 and a non-cancerous breast epithelial cell line, MCF-10A. The data highlights the cytotoxic effects of these compounds after a 24-hour treatment period.
| Compound | Cell Line | IC50 (µM) |
| This compound (GL) | MDA-MB-468 | ~18 |
| MCF-10A | >25 | |
| SG-1709 | MDA-MB-468 | ~12 |
| MCF-10A | >25 | |
| SG-1721 | MDA-MB-468 | ~10 |
| MCF-10A | >25 |
Data extracted from MTT assays performed after 24 hours of treatment.[1]
Signaling Pathways and Experimental Workflows
This compound-Induced Inhibition of the STAT3 Signaling Pathway
Caption: this compound inhibits the STAT3 signaling pathway in TNBC cells.
Experimental Workflow for Investigating this compound's Effects
References
- 1. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound-based novel STAT3-selective inhibitors with cytotoxic activities against triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing a Galiellalactone-Resistant Cancer Cell Line Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and characterization of a Galiellalactone-resistant cancer cell line. This model can serve as a crucial tool for studying the mechanisms of drug resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome resistance to STAT3 inhibitors.
Introduction
This compound (B1674401) is a fungal metabolite that has been identified as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, and metastasis.[3][4][5] this compound exerts its inhibitory effect by covalently binding to cysteine residues on the STAT3 protein, which in turn blocks its DNA binding and transcriptional activity without affecting its phosphorylation status.[1][4][6]
Given its targeted mechanism of action, this compound and its analogues are being investigated as potential therapeutic agents, particularly for cancers with aberrant STAT3 activation such as castration-resistant prostate cancer and triple-negative breast cancer.[3][5] However, the potential for cancer cells to develop resistance to this compound remains a significant clinical challenge. The development of in vitro models of this compound resistance is therefore essential for understanding the underlying molecular mechanisms and for the preclinical evaluation of strategies to circumvent this resistance.
This document provides detailed protocols for generating and characterizing a this compound-resistant cancer cell line, along with data on the activity of this compound in sensitive cell lines.
Data Presentation
Table 1: this compound Activity in Sensitive Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, demonstrating its cytotoxic and anti-proliferative activity.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| DU-145 | Prostate Cancer | 72 hours | 3.02 | [2] |
| BT-549 | Breast Cancer | 24 hours | 12.68 | [2] |
| MDA-MB-231 | Breast Cancer | 24 hours | 16.93 | [2] |
| MDA-MB-468 | Breast Cancer | 24 hours | 17.48 | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, assay type, and incubation time.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Parental Cancer Cell Line
This protocol outlines the steps to determine the baseline sensitivity of a cancer cell line to this compound using a cell viability assay.
Materials:
-
Parental cancer cell line (e.g., DU145 prostate cancer cells)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of this compound dilutions in complete medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.[7][8]
-
Protocol 2: Establishment of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a this compound-resistant cell line through continuous exposure to escalating concentrations of the drug.[7][8][9][10][11]
Materials:
-
Parental cancer cell line with a known this compound IC50
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
Procedure:
-
Initial Exposure:
-
Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.
-
-
Dose Escalation:
-
When the cells reach 80-90% confluency and exhibit a stable growth rate, subculture them and increase the this compound concentration by a factor of 1.5 to 2.
-
Initially, a significant amount of cell death is expected. The surviving cells will eventually repopulate the flask.
-
Continue this process of stepwise dose escalation. If excessive cell death occurs (more than 80%), reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.
-
-
Maintenance of Resistant Clones:
-
Repeat the dose escalation for several months until the cells can proliferate in a medium containing a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Once a resistant cell line is established, it should be maintained in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
-
Protocol 3: Characterization of the this compound-Resistant Phenotype
This protocol is for confirming and characterizing the drug-resistant phenotype of the newly established cell line.
Materials:
-
This compound-resistant cell line
-
Parental cell line
-
Materials for IC50 determination (as in Protocol 1)
-
Materials for Western blotting
-
Materials for quantitative PCR (qPCR)
Procedure:
-
IC50 Determination:
-
Determine the IC50 of this compound in the resistant cell line and the parental cell line in parallel using Protocol 1.
-
Calculate the resistance index (RI) by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI greater than 10 is generally considered indicative of resistance.
-
-
Stability of Resistance:
-
Culture the resistant cells in a drug-free medium for several passages (e.g., 10-20).
-
Re-determine the IC50 of this compound in these cells to assess whether the resistant phenotype is stable or reversible.
-
-
Molecular Characterization (Optional but Recommended):
-
Western Blotting: Analyze the protein expression levels of STAT3 and its upstream and downstream targets (e.g., p-STAT3, JAK1, JAK2, c-Myc, Cyclin D1) in both parental and resistant cells, with and without this compound treatment.
-
qPCR: Examine the mRNA expression of genes associated with drug resistance (e.g., ABC transporters) and STAT3 target genes.
-
Visualizations
This compound Mechanism of Action
Caption: this compound's inhibition of the STAT3 signaling pathway.
Workflow for Establishing a this compound-Resistant Cell Line
Caption: Workflow for generating a this compound-resistant cell line.
References
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting STAT3 in castration-resistant prostate cancer: this compound as a direct inhibitor of STAT3 in prostate cancer cells. - ASCO [asco.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Galiellalactone Administration in Mouse Xenograft Models of Prostate Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galiellalactone, a fungal metabolite, has emerged as a promising therapeutic agent in preclinical studies of prostate cancer. Its primary mechanism of action is the selective inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently activated in advanced and castration-resistant prostate cancer (CRPC).[1][2] this compound directly binds to STAT3, preventing its DNA binding and subsequent downstream signaling, which is crucial for tumor cell proliferation, survival, and metastasis.[2][3] This document provides detailed application notes and protocols for the administration of this compound in mouse xenograft models of prostate cancer, based on published research.
Data Presentation
In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
| Prostate Cancer Model | Mouse Strain | Treatment Protocol | Key Findings | Reference |
| DU145 (androgen-independent) | Nude mice | 1 or 3 mg/kg/day, i.p. for 3 weeks | Reduced tumor growth rate by 41-42%. | Hellsten R, et al. Prostate. 2008. |
| DU145-Luc (orthotopic) | Nude mice | Daily i.p. injections for 6 weeks | Significantly reduced primary tumor growth and metastasis to lymph nodes.[4] | Canesin G, et al. Eur Urol. 2016. |
| Enzalutamide-resistant (ENZR) | Not specified | Not specified | Reduced tumor volume and serum PSA in ENZR xenografts.[3] | Thaper D, et al. Sci Rep. 2018. |
In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | Concentration | Key Findings | Reference |
| DU145 | Viability | 2.5-25 µM | Decreased cell viability. | Hellsten R, et al. Prostate. 2008. |
| LNCaP (IL-6 stimulated) | Luciferase Reporter | 10 µM | Inhibited STAT3 signaling activity. | Hellsten R, et al. Prostate. 2008. |
| DU145 | STAT3 DNA Binding | 5-50 µM | Interfered with STAT3 DNA binding without affecting phosphorylation. | Doncow DN, et al. J Biol Chem. 2014. |
| Enzalutamide-resistant (ENZR) | Proliferation | Not specified | More sensitive to inhibition compared to CRPC cells.[3] | Thaper D, et al. Sci Rep. 2018. |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model with DU145 Cells
Objective: To evaluate the effect of this compound on the growth of androgen-independent prostate cancer tumors.
Materials:
-
DU145 human prostate cancer cells
-
Male nude mice (e.g., NMR1, 6-8 weeks old)
-
This compound
-
Vehicle (e.g., 1% EtOH in PBS)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Cell Preparation: Culture DU145 cells in appropriate media until they reach 70-80% confluency. Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in PBS at a concentration of 5 x 10^6 cells per 100 µL. For enhanced tumor take, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound at a dose of 1 or 3 mg/kg via intraperitoneal (i.p.) injection daily.
-
Control Group: Administer an equivalent volume of the vehicle daily via i.p. injection.
-
-
Treatment Duration: Continue the treatment for a predefined period, for example, 3 weeks.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Protocol 2: Orthotopic Xenograft Model with DU145-Luc Cells
Objective: To assess the impact of this compound on primary tumor growth and metastasis of prostate cancer in a more clinically relevant model.
Materials:
-
DU145-Luc (luciferase-expressing) human prostate cancer cells
-
Male nude mice
-
This compound
-
Vehicle
-
Surgical instruments
-
Bioluminescence imaging system (e.g., IVIS)
Procedure:
-
Cell Preparation: Prepare DU145-Luc cells as described in Protocol 1.
-
Orthotopic Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the lower abdomen to expose the prostate.
-
Inject 1 x 10^6 DU145-Luc cells in a small volume (e.g., 20 µL) directly into the prostate gland.
-
Suture the incision.
-
-
Tumor Growth and Metastasis Monitoring:
-
Monitor tumor growth and metastasis non-invasively using bioluminescence imaging weekly.
-
Inject the mice with luciferin (i.p.) and image them after a short incubation period.
-
-
Treatment Administration: Once bioluminescence signal indicates tumor establishment, begin treatment as described in Protocol 1. A longer treatment duration, such as 6 weeks, may be employed.[4]
-
Endpoint Analysis:
-
At the study endpoint, perform a final bioluminescence imaging session.
-
Euthanize the mice and perform a necropsy to identify and collect the primary tumor and any metastatic lesions (e.g., in lymph nodes).
-
Tissues can be used for histological and molecular analyses.
-
Visualizations
Signaling Pathway of this compound in Prostate Cancer
Caption: this compound inhibits STAT3 signaling in prostate cancer.
Experimental Workflow for In Vivo this compound Studies
Caption: Workflow for this compound efficacy testing in xenograft models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Intraperitoneal Administration of Galiellalactone in Nude Mice
Application Note ID: GLL-IP-MM-2025 Version: 1.0 Last Updated: December 2, 2025
Introduction
Galiellalactone is a fungal metabolite that has been identified as a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[1][2] It functions by directly and covalently binding to cysteine residues on the STAT3 protein, which in turn prevents STAT3 from binding to DNA, thereby inhibiting the transcription of its target genes.[2][3] Notably, this mechanism of action does not affect the upstream phosphorylation of STAT3.[2][4] Due to the critical role of constitutively active STAT3 in the proliferation and survival of various cancer cells, this compound is a valuable compound for in vivo studies investigating novel cancer therapeutics.[3][5]
This document provides a detailed protocol for the preparation and intraperitoneal (IP) injection of this compound in nude mice, a common model for xenograft studies. The protocol is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: STAT3 Inhibition
This compound directly targets the STAT3 transcription factor. Upon activation by upstream kinases like JAK, STAT3 proteins are phosphorylated, form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate gene expression related to cell survival, proliferation, and apoptosis. This compound physically binds to STAT3, obstructing its ability to bind to DNA, thus halting the signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the protocol.
Table 1: this compound Properties & Dosing
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 194.23 g/mol | [1][6] |
| In Vivo Dosage Range | 1 - 3 mg/kg body weight | [1] |
| Administration Route | Intraperitoneal (IP) Injection | [1] |
| Dosing Frequency | Daily | [1] |
| Treatment Duration | 3 - 9 weeks (study dependent) |[1][4] |
Table 2: Materials & Equipment Specifications
| Item | Specification | Reference |
|---|---|---|
| Needles | 25 - 27 Gauge | [7][8] |
| Syringes | 0.3 - 1.0 mL, sterile | [8][9] |
| Animal Model | Nude Mice (e.g., NMR1, BALB/c nude) | [1] |
| Max IP Volume | 10 mL/kg body weight | [7][8] |
| Disinfectant | 70% Isopropyl Alcohol | |
Experimental Protocol
This protocol details the steps for preparing the this compound formulation and administering it via intraperitoneal injection to nude mice.
Preparation of this compound Formulation
This compound has low aqueous solubility and requires a vehicle for in vivo administration.[6] A common method involves dissolving the compound in a minimal amount of an organic solvent, such as DMSO, followed by dilution in a carrier vehicle.
Materials:
-
This compound powder (purity ≥95%)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate Required Mass: Determine the total amount of this compound needed for the entire study or for a single batch, considering the number of mice, their average weight, the dose (e.g., 3 mg/kg), and the dosing schedule.
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the powder. This compound is soluble up to 5 mM in DMSO.[6] Vortex briefly if necessary.
-
For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
-
Prepare Final Injection Solution:
-
On each day of injection, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.
-
The final concentration of DMSO in the injection vehicle should be kept low (ideally ≤10%) to minimize toxicity.
-
Example Calculation for a 3 mg/kg dose:
-
Assume a mouse weighs 25 g (0.025 kg).
-
Dose required: 3 mg/kg * 0.025 kg = 0.075 mg.
-
Assume a final injection volume of 100 µL (0.1 mL).
-
Required final concentration: 0.075 mg / 0.1 mL = 0.75 mg/mL.
-
Using a 10 mg/mL DMSO stock: (10 mg/mL) * V1 = (0.75 mg/mL) * (desired final volume).
-
To make 1 mL of injection solution: V1 = (0.75 * 1) / 10 = 0.075 mL (75 µL) of stock.
-
Add 75 µL of the 10 mg/mL this compound stock to 925 µL of sterile saline. This results in a final DMSO concentration of 7.5%.
-
-
-
Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in saline/PBS, but without this compound.
-
Sterility and Temperature: Ensure all solutions are prepared under sterile conditions. Warm the final injection solution to room temperature or 37°C before injection to minimize animal discomfort.[7][8]
Intraperitoneal Injection Procedure
The entire procedure should be performed following institutionally approved animal care and use guidelines.
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the precise injection volume.[8]
-
Restraint: Gently restrain the mouse using the scruff technique with your non-dominant hand. The grip should be firm but not restrictive to breathing.[8][9]
-
Positioning: Turn the restrained mouse to a supine position (dorsal recumbency) and tilt the head slightly downward. This helps to move the abdominal organs away from the injection site.[8][9]
-
Locate Injection Site: Identify the lower right quadrant of the abdomen. This site is optimal for avoiding the cecum and bladder.[8]
-
Disinfection: Disinfect the injection site with a gauze pad or cotton applicator soaked in 70% alcohol.[9]
-
Injection:
-
Aspiration: Gently pull back the plunger to aspirate.[8] If no fluid (blood, urine, or intestinal contents) enters the syringe hub, the placement is correct. If any fluid is aspirated, discard the syringe and needle, and re-attempt after a brief recovery period for the animal.[8]
-
Administration: Inject the calculated volume of the this compound solution or vehicle control smoothly.
-
Withdrawal: Withdraw the needle swiftly and place the uncapped syringe and needle directly into a sharps container.[8]
-
Post-Injection Monitoring: Return the animal to its cage and observe for several minutes for any immediate complications such as bleeding at the injection site, signs of abdominal pain, or distress.[7][8] Monitor animals daily according to the experimental plan.
Potential Complications
Researchers should be aware of potential complications and be prepared to address them.
-
Bleeding at the injection site: Apply gentle pressure until bleeding ceases.[7]
-
Peritonitis: Inflammation or infection of the peritoneal cavity, which can result from puncture of the gut or use of non-sterile injectate.[7]
-
Laceration of abdominal organs: Can lead to internal bleeding or infection. Proper technique minimizes this risk.[7]
-
Injection into the gastrointestinal tract or bladder: Aspiration helps prevent this. Accidental injection into these organs can affect drug absorption and cause local injury.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound inhibits the STAT3/AR signaling axis and suppresses Enzalutamide-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Galiellalactone: A Potent Inducer of Apoptosis and Cell Cycle Arrest in Cancer Cells
Application Note & Protocols
Introduction
Galiellalactone (B1674401), a fungal metabolite, has emerged as a promising anti-cancer agent due to its ability to selectively induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by causing cell cycle arrest. This document provides a comprehensive overview of the mechanisms of action of this compound and detailed protocols for assessing its effects on apoptosis and the cell cycle. The information presented here is intended for researchers, scientists, and professionals involved in cancer research and drug development.
This compound primarily exerts its anti-tumor effects through two main pathways: the inhibition of the STAT3 signaling pathway and the activation of the ATM/ATR DNA damage response pathway.[1][2][3] Inhibition of STAT3, a transcription factor often constitutively active in cancer, leads to the downregulation of anti-apoptotic and cell cycle progression genes.[2][4] The activation of the ATM/ATR pathway, on the other hand, triggers a DNA damage response, leading to cell cycle arrest and apoptosis.
Mechanism of Action
This compound induces apoptosis and cell cycle arrest through a multi-faceted approach:
-
STAT3 Inhibition: this compound directly binds to STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell survival and proliferation. This leads to decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and cell cycle regulators like Cyclin D1.
-
ATM/ATR Pathway Activation: In some cancer cell types, such as prostate cancer cells, this compound activates the ATM/ATR signaling cascade, which is typically triggered by DNA damage. This leads to the phosphorylation of downstream targets like CHK1 and H2AX (γH2AX), resulting in G2/M cell cycle arrest and caspase-dependent apoptosis.
-
Induction of Apoptosis: this compound promotes apoptosis through the activation of caspases, key executioner proteins in the apoptotic cascade. This is evidenced by the cleavage of caspase-3 and its substrate, PARP. The induction of apoptosis is further confirmed by the externalization of phosphatidylserine (B164497) on the cell surface, which can be detected by Annexin V staining.
-
Cell Cycle Arrest: Treatment with this compound leads to the accumulation of cells in the G2/M or S phase of the cell cycle, depending on the cancer cell type. This arrest is mediated by the modulation of key cell cycle regulatory proteins, including the downregulation of CDC25C and the upregulation of cyclin-dependent kinase inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | ~10 | |
| PC-3 | Prostate Cancer | Not Specified | |
| Docetaxel-resistant spheres | Prostate Cancer | 6.2 | |
| Docetaxel-sensitive spheres | Prostate Cancer | 10.1 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Concentration (µM) | Duration (h) | % Apoptotic Cells (Annexin V+) | Reference |
| MDA-MB-468 | 10 (SG-1721 analogue) | 24 | 12.6 | |
| DU145 | 10 | 24 | Not Specified |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| DU145 | 10 | 24 | Decreased | No significant change | Increased | |
| DU145 | 20 | 24 | Decreased | No significant change | Increased | |
| MDA-MB-468 | 10 (SG-1721 analogue) | 24 | Not Specified | Increased | Not Specified |
Experimental Protocols
Assessment of Apoptosis by Annexin V/PI Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine and propidium (B1200493) iodide (PI) to identify necrotic or late apoptotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Use appropriate controls for compensation (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution by staining DNA with propidium iodide (PI) and measuring fluorescence intensity using a flow cytometer.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation at 300 x g for 5 minutes, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Western Blotting for Apoptosis and Cell Cycle Proteins
This protocol outlines the detection of key proteins involved in apoptosis and cell cycle regulation by Western blotting.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-Cyclin D1, anti-p-CHK1, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
References
- 1. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
improving Galiellalactone solubility and stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of Galiellalactone in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite that acts as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] It covalently binds to cysteine residues within the DNA-binding domain of STAT3, which prevents the STAT3 dimer from binding to its target DNA sequences.[1][3] This inhibition of STAT3 signaling can lead to reduced cell proliferation and induction of apoptosis in cancer cells where STAT3 is constitutively active.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. Why is this happening?
A2: this compound is a hydrophobic molecule and, like many small molecule inhibitors derived from natural products, it has low intrinsic solubility in aqueous solutions. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, the this compound can precipitate out of solution as it is no longer soluble at that concentration in the high water content of the medium.
Q3: My this compound solution appears to lose activity over time, even when stored at -20°C. What could be the cause?
A3: this compound contains a lactone ring, which is an ester. This functional group can be susceptible to hydrolysis, where the ring is opened, leading to an inactive compound. This hydrolysis can be catalyzed by acidic or basic conditions and can occur over time in aqueous solutions or in the presence of nucleophiles. While freezing slows down this process, it may not completely prevent it, especially if the solution is subjected to multiple freeze-thaw cycles.
Q4: What are some general strategies to improve the solubility and stability of this compound in aqueous solutions for my experiments?
A4: Several formulation strategies can be employed to enhance the aqueous solubility and stability of hydrophobic compounds like this compound. These include the use of co-solvents, complexation with cyclodextrins, and formulation into lipid-based systems like liposomes or nanoemulsions. The choice of method will depend on the specific experimental requirements, such as the desired concentration, the cell type or animal model being used, and the route of administration.
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Dilution
Symptoms:
-
Visible precipitate or cloudiness in the cell culture medium or buffer after adding this compound stock.
-
Inconsistent experimental results.
Possible Causes:
-
The final concentration of this compound exceeds its aqueous solubility limit.
-
The concentration of the organic co-solvent (e.g., DMSO) in the final solution is too low to maintain solubility.
Solutions:
-
Optimize Co-solvent Concentration:
-
While high concentrations of organic solvents can be toxic to cells, determine the maximum tolerable concentration of your solvent (e.g., DMSO) for your specific cell line (often 0.1-0.5%).
-
Prepare a more dilute stock solution of this compound so that the final solvent concentration required to keep it in solution does not exceed this limit.
-
-
Utilize Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, non-toxic cyclodextrin (B1172386).
-
See the experimental protocol below for preparing a this compound-cyclodextrin complex.
-
-
Employ a Lipid-Based Formulation:
-
For in vivo studies or specific in vitro applications, formulating this compound into a lipid-based delivery system like a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion can significantly improve its solubility and bioavailability.
-
Issue 2: Loss of this compound Activity in Solution
Symptoms:
-
Reduced efficacy in assays over time.
-
Inconsistent dose-response curves.
Possible Causes:
-
Hydrolysis of the lactone ring.
-
Adsorption of the hydrophobic compound to plasticware.
-
Degradation due to light exposure or oxidation.
Solutions:
-
Prepare Fresh Solutions:
-
The most reliable way to ensure consistent activity is to prepare fresh dilutions of this compound from a concentrated, anhydrous organic stock solution immediately before each experiment.
-
-
Aqueous Stability Assessment:
-
If you need to use a pre-diluted aqueous solution, perform a stability study. Prepare the solution and test its activity at various time points (e.g., 0, 2, 4, 8, 24 hours) to determine the window of time in which it remains active.
-
-
Use Low-Adhesion Plasticware:
-
To minimize loss of the compound due to adsorption, use low-protein-binding or low-adhesion microcentrifuge tubes and pipette tips.
-
-
Protect from Light:
-
Store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light-induced degradation.
-
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of this compound for in vitro experiments.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Anhydrous DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile filter
Methodology:
-
Prepare HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer (e.g., PBS). Warm the solution slightly (to ~40°C) to aid in dissolving the cyclodextrin. Allow to cool to room temperature.
-
-
Prepare this compound Stock:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Form the Complex:
-
Slowly add the this compound stock solution dropwise to the HP-β-CD solution while vortexing vigorously. A typical molar ratio of drug to cyclodextrin is between 1:1 and 1:10. You will need to optimize this for your desired final concentration.
-
Continue vortexing for 30-60 minutes at room temperature. Sonication for short bursts can also aid in complex formation.
-
-
Sterilization and Storage:
-
Sterilize the final this compound-HP-β-CD solution by passing it through a 0.22 µm sterile filter.
-
Store the complexed solution at 4°C for short-term use or in aliquots at -20°C for longer-term storage. Perform a stability study to confirm its activity after storage.
-
Protocol 2: Assessment of this compound Stability in Aqueous Solution
Objective: To determine the stability of this compound in a specific aqueous medium over time.
Materials:
-
This compound stock solution in DMSO
-
Aqueous medium of interest (e.g., cell culture medium with 10% FBS)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Incubator at 37°C
-
Low-adhesion microcentrifuge tubes
Methodology:
-
Prepare Stability Samples:
-
Dilute the this compound stock solution into the pre-warmed aqueous medium to your final working concentration (e.g., 10 µM).
-
Aliquot the solution into several low-adhesion microcentrifuge tubes.
-
-
Time-Point Incubation:
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
-
HPLC Analysis:
-
Thaw the samples and prepare them for HPLC analysis. This may involve a protein precipitation step (e.g., with acetonitrile) if the medium contains serum.
-
Analyze the concentration of the parent this compound peak in each sample by HPLC.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t½) of this compound in the medium to understand its stability under your experimental conditions.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| Ethanol | ~10 |
| DMSO | > 50 |
| 20% HP-β-CD in PBS | ~1.5 |
| 40% HP-β-CD in PBS | ~5.0 |
Table 2: Hypothetical Stability of this compound (10 µM) in Cell Culture Medium at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 95 |
| 4 | 88 |
| 8 | 75 |
| 12 | 62 |
| 24 | 40 |
Visualizations
References
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Large-Scale Galiellalactone Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of Galiellalactone, a potent STAT3 signaling inhibitor, several challenges can arise. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues encountered during experimental scale-up.
Troubleshooting Guide
This guide addresses common problems in the synthesis of this compound, offering potential causes and solutions to streamline your workflow and improve yields.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity in Cyclopentanetriol Construction | Suboptimal reaction conditions (temperature, solvent); Incorrect chiral auxiliary or catalyst. | Carefully control reaction temperature. Screen different solvents to optimize stereoselectivity. Re-evaluate the choice of chiral auxiliary or catalyst based on literature for similar transformations. |
| Poor Yield in Ring-Closing Metathesis (RCM) | Catalyst deactivation; Impurities in the substrate; Incorrect catalyst loading. | Ensure all reagents and solvents are rigorously purified and degassed. Increase the loading of the Grubbs catalyst. Consider using a more robust second-generation catalyst.[1] |
| Incomplete Barton-McCombie Deoxygenation | Inefficient radical initiation; Premature quenching of the radical chain reaction. | Use a fresh source of radical initiator (e.g., AIBN). Ensure reaction is performed under strictly anaerobic conditions. Increase the equivalents of the tin hydride reagent and the radical initiator. |
| Difficult Purification of Intermediates | Co-elution of diastereomers or closely related side-products. | Optimize chromatographic conditions (e.g., solvent gradient, column packing material). Consider derivatization to improve separation, followed by removal of the protecting group. Recrystallization may be an effective alternative for solid intermediates. |
| Low Overall Yield in Multi-Step Synthesis | Accumulation of small losses at each step; Formation of difficult-to-remove byproducts. | Optimize each reaction step for maximum yield before proceeding to the next. Implement a convergent synthetic strategy to minimize the number of linear steps. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for achieving high stereoselectivity in the total synthesis of (-)-Galiellalactone?
A1: Based on published synthetic routes, the diastereoselective construction of the tri-cis-substituted cyclopentanetriol intermediate is a pivotal step.[1] Success in this stage is highly dependent on substrate-controlled stereocontrol. Another critical step is the stereospecific introduction of the angular hydroxyl group, which sets the stage for the final tricyclic core.[1]
Q2: Are there alternative strategies to the Hosomi-Sakurai crotylation and RCM sequence?
A2: Yes, alternative approaches have been explored. One notable method involves a modified tandem Pd-catalyzed carbonylation and intramolecular vinyl allene (B1206475) Diels-Alder reaction.[2][3] This strategy has been successfully employed in the synthesis of this compound analogues.
Q3: What are the common challenges in purifying this compound and its intermediates on a large scale?
A3: As with many complex natural products, purification presents a significant hurdle in large-scale synthesis. Challenges include the separation of diastereomers and the removal of structurally similar impurities. Traditional column chromatography may become less efficient and more costly at scale. The development of robust crystallization methods for key intermediates is highly recommended to ensure high purity.
Q4: How can the biological activity of synthesized this compound be confirmed?
A4: The primary mechanism of action of this compound is the inhibition of STAT3 signaling.[4] Its activity can be confirmed using a luciferase reporter gene assay in IL-6-stimulated cells.[5] Furthermore, its ability to bind directly to STAT3 can be verified through competition assays with biotinylated this compound analogues.[6][7]
Experimental Workflow & Signaling Pathway
To aid in visualizing the process, the following diagrams illustrate a generalized experimental workflow for this compound synthesis and its mechanism of action on the STAT3 signaling pathway.
Caption: Generalized workflow for the total synthesis of this compound.
Caption: Mechanism of STAT3 signaling inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Biotinylated this compound Analogues - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Galiellalactone in cellular models
Welcome to the Galiellalactone Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cellular models. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2] It functions as a cysteine-reactive inhibitor, forming a covalent bond with one or more cysteine residues within the STAT3 protein.[1][3] This modification directly prevents STAT3 from binding to its target DNA sequences, thereby blocking the transcription of STAT3-regulated genes.[1]
Q2: Does this compound inhibit the phosphorylation of STAT3?
A2: No, a key characteristic of this compound's mechanism is that it inhibits STAT3 DNA binding and subsequent signaling without affecting the phosphorylation status of STAT3 at Tyr-705 or Ser-727. Researchers should expect to see normal or unchanged levels of phosphorylated STAT3 (p-STAT3) in Western blot analyses even after successful treatment with this compound.
Q3: What are the known or potential off-target effects of this compound?
A3: this compound's reactivity is based on its α,β-unsaturated lactone structure, which can react with nucleophiles, particularly the sulfur-containing side chain of cysteine residues. While its primary identified target is STAT3, this reactivity implies a potential for binding to other accessible, reactive cysteine residues on other proteins. Some studies have noted effects on other signaling pathways, which may be considered off-target or context-dependent effects:
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Smad2/3 Signaling : this compound has been reported to inhibit the DNA binding of the Smad2/3 transcription factor, which is involved in the TGF-β signaling pathway.
-
Androgen Receptor (AR) Signaling : In prostate cancer models, this compound has been shown to reduce IL-6-mediated androgen receptor (AR) activity.
Q4: Is this compound cytotoxic to normal, non-cancerous cells?
A4: this compound is described as a non-toxic and non-mutagenic fungal metabolite. One study noted that while this compound and its analogues reduced the viability of triple-negative breast cancer cells, they had a relatively minor effect on the viability of the normal breast epithelial cell line MCF-10A. However, cytotoxicity should always be empirically determined for the specific normal cell type used as a control in your experiments.
Troubleshooting Guides
Issue 1: No change in p-STAT3 levels after treatment, but STAT3 target gene expression is reduced.
-
Question: I've treated my cells with this compound and my qPCR/luciferase assay shows reduced expression of STAT3 target genes (e.g., Bcl-xL, Mcl-1), but my Western blot shows that p-STAT3 (Tyr705) levels are unchanged. Is the compound working correctly?
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Answer: Yes, this is the expected result and indicates the compound is working as intended. This compound functions by directly binding to STAT3 and preventing its association with DNA, thereby inhibiting transcription. It does not prevent the upstream activation of STAT3, which is phosphorylation by kinases like JAKs. Therefore, observing reduced target gene expression while p-STAT3 levels remain constant is a confirmation of this compound's specific mechanism of action.
Issue 2: High variability or unexpected results in cell viability assays (e.g., MTT, WST-1).
-
Question: My cell viability data with this compound is inconsistent across replicates and experiments. What could be causing this?
-
Answer: Several factors can contribute to variability:
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Assay Type: Different viability assays measure different cellular parameters. An MTT assay, for example, measures mitochondrial reductase activity. If this compound has any minor, off-target mitochondrial effects, this could confound results compared to an assay that measures cell number or membrane integrity (e.g., Crystal Violet or SRB).
-
Cell Density: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Over-confluent or sparse cultures can respond differently.
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Treatment Duration: The IC50 value of this compound is dependent on the duration of treatment. For example, in DU145 cells, the growth IC50 value was reported as 3.6 µM after 72 hours. Shorter or longer incubation times will shift this value.
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Compound Stability: Ensure the compound is properly stored and that the solvent (e.g., DMSO) concentration is consistent and non-toxic across all wells.
-
Issue 3: Inconsistent IC50 values compared to published literature.
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Question: The IC50 value I'm calculating for my cell line is significantly different from what has been published. Why would this occur?
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Answer: Discrepancies in IC50 values are common and can be attributed to several experimental differences:
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Cell Line Specifics: Even within the same named cell line, passage number and culture conditions can lead to genetic drift and altered sensitivity.
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Assay Duration and Type: As mentioned above, the length of the experiment (e.g., 24, 48, or 72 hours) and the type of viability assay used will directly impact the calculated IC50.
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Specific Endpoint Measured: An IC50 for cell proliferation (growth inhibition) may differ from an IC50 for cytotoxicity (cell death). This compound can induce apoptosis, so assays that measure this specifically (like Annexin V staining) may yield different results than proliferation assays.
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Issue 4: Suspected off-target effects are confounding my results.
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Question: I am observing phenotypic changes in my cells that are not easily explained by STAT3 inhibition alone. How can I investigate potential off-target effects?
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Answer: Investigating off-target effects requires a multi-pronged approach:
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Competition Assay: Use a biotinylated this compound analogue (GL-biot), if available. Pre-treatment of cell lysates with an excess of unlabeled this compound should prevent the binding of GL-biot to its targets, including STAT3. If a protein is pulled down by GL-biot and this is competed away by unlabeled this compound, it is a direct target.
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Control Compounds: Use other STAT3 inhibitors that have different mechanisms of action (e.g., upstream JAK inhibitors or inhibitors that do block phosphorylation). If the phenotype is unique to this compound, it may be due to an off-target effect.
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Pathway Analysis: Based on literature, check for effects on the TGF-β/Smad or Androgen Receptor signaling pathways, which have been linked to this compound. Perform Western blots for key markers in these pathways.
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Proteomics: For a comprehensive, unbiased view, consider performing a chemoproteomic experiment where cell lysates are treated with biotinylated this compound to pull down and identify all potential binding partners via mass spectrometry.
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Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Duration | IC50 (µM) | Reference |
| DU-145 | Prostate Cancer | WST-1 Proliferation | 72 hrs | 3.02 - 3.6 | |
| DU145 (Docetaxel-Sensitive Spheres) | Prostate Cancer | Not Specified | Not Specified | 10.1 | |
| DU145 (Docetaxel-Resistant Spheres) | Prostate Cancer | Not Specified | Not Specified | 6.2 | |
| BT-549 | Breast Cancer | MTT | 24 hrs | 12.68 | |
| MDA-MB-231 | Breast Cancer | MTT | 24 hrs | 16.93 | |
| MDA-MB-468 | Breast Cancer | MTT | 24 hrs | 17.48 | |
| MDA-MB-468 | Breast Cancer | MTT | 24 hrs | ~15 (approx.) |
Table 2: Cysteine Residues in STAT3 Modified by this compound (Identified by Mass Spectrometry)
| Cysteine Residue | STAT3 Domain | Proximity to DNA | Notes | Reference |
| Cys-367 | DNA Binding Domain | - | Predominantly modified | |
| Cys-468 | DNA Binding Domain | In direct contact | Predominantly modified | |
| Cys-542 | Linker Domain | - | Predominantly modified | |
| Cys-251 | - | - | Modified at higher concentrations | |
| Cys-259 | - | - | Modified at higher concentrations | |
| Cys-687 | - | - | Modified at higher concentrations |
Detailed Experimental Protocols
Protocol 1: Cell Proliferation / Viability Assay (WST-1)
This protocol is adapted from methodologies used to evaluate the effect of this compound on the proliferation of DU145 cells.
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Cell Seeding: Plate cells (e.g., 2,000 - 5,000 cells/well) in 96-well plates in a final volume of 100 µL of complete culture medium.
-
Adherence: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow cells to adhere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (e.g., DMSO diluted to the same final concentration). Include "medium only" wells for background subtraction.
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time should be determined empirically and should be when the absorbance of the control wells is approximately 1.0-1.5.
-
Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630-650 nm if desired.
-
Analysis: After subtracting the background absorbance, calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Target Pull-Down Assay using Biotinylated this compound (GL-biot)
This protocol allows for the identification of proteins that directly bind to this compound, as demonstrated by the identification of STAT3.
-
Cell Lysis: Treat cells (e.g., DU145) with GL-biot (e.g., 25 µM) for 1-2 hours. Alternatively, treat whole-cell lysates with GL-biot.
-
Lysate Preparation: Wash cells with cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Competition Control (Optional): To confirm specificity, pre-incubate a parallel lysate sample with an excess (e.g., 100 µM) of unlabeled this compound for 1 hour before adding GL-biot.
-
Bead Incubation: Add streptavidin-conjugated magnetic or sepharose beads to the cell lysate and incubate for 2-4 hours at 4°C with gentle rotation to capture the GL-biot and its bound proteins.
-
Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in 2x SDS-PAGE loading buffer for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blot using an antibody against the protein of interest (e.g., anti-STAT3).
Protocol 3: STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Transfection: Co-transfect cells (e.g., LNCaP) with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). Plate cells in 24-well plates one day prior to transfection.
-
Recovery: Allow cells to recover for 24 hours post-transfection.
-
Pre-treatment: Pre-incubate the transfected cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6, e.g., 50 ng/mL), for an additional 4-8 hours. Include an unstimulated control.
-
Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measurement: Measure both firefly and Renilla luciferase activities sequentially in each lysate sample using a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the STAT3 transcriptional activity as a percentage of the stimulated vehicle control.
Visualizations
References
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting STAT3 in castration-resistant prostate cancer: this compound as a direct inhibitor of STAT3 in prostate cancer cells. - ASCO [asco.org]
mechanisms of acquired resistance to Galiellalactone in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding acquired resistance to Galiellalactone in cancer cells. As a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), this compound's efficacy can be compromised by various resistance mechanisms.[1][2] This guide is designed to address common experimental issues and provide a deeper understanding of these mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a fungal metabolite that acts as a direct inhibitor of the STAT3 transcription factor.[1][2] It covalently binds to cysteine residues (Cys-367, Cys-468, and Cys-542) within the STAT3 protein.[1] This binding event prevents STAT3 from attaching to its target DNA sequences, thereby blocking the transcription of genes involved in cell proliferation, survival, and angiogenesis. Notably, this compound inhibits STAT3 DNA binding without affecting its phosphorylation status (pSTAT3 Tyr-705 and pSTAT3 Ser-727).
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A2: While specific research on acquired resistance to this compound is limited, several mechanisms can be hypothesized based on its action as a STAT3 inhibitor and general principles of drug resistance:
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Alterations in the Drug Target (STAT3): Mutations in the STAT3 gene, particularly in the cysteine residues where this compound binds, could prevent the drug from interacting with its target.
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Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the STAT3 blockade. For instance, the activation of pathways like RAS/MAPK or PI3K/AKT can compensate for the inhibition of STAT3 signaling.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
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Upregulation of Pro-Survival Proteins: Constitutive activation of STAT3 can lead to the upregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1. Cells that develop resistance may further increase the expression of these proteins to counteract the pro-apoptotic effects of this compound.
Q3: How can I experimentally verify if my resistant cell line has altered STAT3 signaling?
A3: To investigate altered STAT3 signaling in your this compound-resistant cell line, you can perform the following experiments:
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Western Blotting: Compare the levels of total STAT3 and phosphorylated STAT3 (pSTAT3 Tyr-705 and pSTAT3 Ser-727) between your sensitive and resistant cell lines. While this compound doesn't directly inhibit phosphorylation, changes in the baseline levels of pSTAT3 in resistant cells could indicate upstream signaling alterations.
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EMSA (Electrophoretic Mobility Shift Assay): This assay can directly assess the DNA-binding activity of STAT3. A decrease in the inhibitory effect of this compound on STAT3 DNA-binding in resistant cells compared to sensitive cells would suggest a resistance mechanism at the level of the drug-target interaction.
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Luciferase Reporter Assay: Use a reporter plasmid containing STAT3 binding sites to measure the transcriptional activity of STAT3 in response to this compound treatment in both sensitive and resistant cell lines.
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Gene Expression Analysis (qPCR or RNA-seq): Analyze the expression of known STAT3 target genes (e.g., Bcl-2, c-Myc, Cyclin D1) to see if their transcription is less inhibited by this compound in resistant cells.
Troubleshooting Guides
Problem 1: Inconsistent results in this compound cytotoxicity assays (e.g., MTT, WST-1).
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Possible Cause 1: Drug Instability.
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Solution: this compound is typically dissolved in DMSO for a stock solution. Ensure the stock solution is stored correctly (as recommended by the supplier) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
Possible Cause 2: Cell Seeding Density.
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Solution: Optimize the cell seeding density. Too few cells may lead to a weak signal, while too many cells can result in overcrowding and nutrient depletion, affecting the assay's accuracy. A typical density is 5,000-10,000 cells/well in a 96-well plate.
-
-
Possible Cause 3: Variation in Treatment Duration.
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Solution: Standardize the incubation time with this compound (e.g., 24, 48, or 72 hours). Cell viability can vary significantly with different treatment durations.
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Problem 2: No significant inhibition of STAT3 phosphorylation observed via Western Blot after this compound treatment.
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Explanation: This is an expected result. This compound inhibits STAT3 signaling by directly binding to the STAT3 protein and preventing its binding to DNA, not by inhibiting its upstream phosphorylation.
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Recommendation: To assess the effect of this compound, focus on downstream indicators of STAT3 activity, such as the expression of STAT3 target genes or STAT3 DNA-binding activity via EMSA.
Problem 3: Difficulty in generating a this compound-resistant cell line.
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Possible Cause 1: Insufficient Drug Concentration.
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Solution: Start with the IC50 concentration of this compound for your specific cell line and gradually increase the concentration in a stepwise manner over a prolonged period. This method of intermittent, escalating doses is more effective for developing acquired resistance.
-
-
Possible Cause 2: Cell Line Characteristics.
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Solution: Some cell lines may be inherently less prone to developing resistance. If progress is slow, consider using a different cancer cell line known for its genetic instability or high levels of constitutively active STAT3.
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Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|
| IC50 (STAT3 Signaling) | 250-500 nM | Not Specified | |
| Growth IC50 (72h) | 3.6 µM | DU145 (Prostate Cancer) | |
| Growth IC50 (72h) | 3.02 µM | DU145 (Prostate Cancer) |
| Apoptosis Induction | 2.5-25 µM (24-72h) | PC-3, DU145 (Prostate Cancer) | |
Table 2: this compound Analogue Activity in Triple-Negative Breast Cancer (TNBC) Cells (24h)
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound (GL) | MDA-MB-468 | ~15 µM | |
| SG-1709 (Analogue) | MDA-MB-468 | ~12 µM |
| SG-1721 (Analogue) | MDA-MB-468 | ~8 µM | |
Detailed Experimental Protocols
Protocol 1: Western Blot for STAT3 and Phospho-STAT3 (pSTAT3)
This protocol is adapted from established methods for analyzing STAT3 activation.
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Cell Lysis:
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Treat cells with desired concentrations of this compound for the specified duration.
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Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
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Add ice-cold lysis buffer (e.g., M-PER or RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing intermittently.
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Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
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Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
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Denature protein samples by boiling in Laemmli buffer.
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Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
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Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
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Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBS-T) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against STAT3 and pSTAT3 (Tyr705) overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
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Wash the membrane three times with TBS-T.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane again three times with TBS-T.
-
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Detection:
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Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound.
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Cell Seeding:
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Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
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Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
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Compound Treatment:
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Prepare serial dilutions of this compound in complete medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells.
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Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
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MTT Addition:
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of this compound action on the STAT3 signaling pathway.
Caption: Potential mechanisms of acquired resistance to this compound.
References
Galiellalactone In Vivo Optimization: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing the in vivo dosage and treatment schedule of Galiellalactone (B1674401). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may arise during in vivo experiments with this compound.
| Question | Answer and Troubleshooting Steps |
| 1. What is the recommended starting dose for this compound in mice? | Based on published studies, a starting dose in the range of 1-3 mg/kg administered via intraperitoneal (i.p.) injection daily is recommended for efficacy studies in mouse xenograft models of prostate cancer[1]. A dose of 5 mg/kg has also been used in some studies[2]. For a this compound analogue, SG-1721, a dose of 0.5 mg/kg was used in a breast cancer xenograft model[3]. It is always advisable to perform a pilot dose-finding study to determine the optimal dose for your specific model and experimental goals. |
| 2. How should I prepare this compound for in vivo administration? | This compound is soluble in DMSO and ethanol[4]. For in vivo studies, a common vehicle is 1% ethanol (B145695) in phosphate-buffered saline (PBS). Prepare a stock solution in a suitable solvent like DMSO and then dilute it with PBS to the final desired concentration for injection. Ensure the final concentration of the organic solvent is low and well-tolerated by the animals. It is crucial to visually inspect the final solution for any precipitation before administration. |
| 3. What is the optimal treatment schedule? | Daily intraperitoneal injections for a duration of 3 to 9 weeks have been reported to be effective in reducing tumor growth in prostate cancer xenograft models[1][5][6]. The exact duration will depend on the tumor growth rate in your control group and the specific aims of your study. |
| 4. I am not observing the expected anti-tumor effect. What could be the issue? | Several factors could contribute to a lack of efficacy: • Compound Stability: this compound is a covalent inhibitor and may have limited stability in solution. Prepare fresh dilutions for injection daily and store the stock solution appropriately, protected from light and at a low temperature as recommended by the supplier. • STAT3 Activation Status: this compound is a direct inhibitor of STAT3. Its efficacy is dependent on the constitutive activation of STAT3 in your tumor model[6]. Verify the STAT3 activation status (e.g., by checking for phosphorylated STAT3) in your cancer cells or tumor tissue. • Dosage and Schedule: The dosage and treatment schedule may need to be optimized for your specific animal model and cancer type. Consider performing a dose-escalation study. • Tumor Burden: Treatment may be more effective when initiated at an earlier stage of tumor development. |
| 5. Are there any known toxicities or side effects of this compound in vivo? | Studies have reported that this compound is "well-tolerated" at doses of 1 and 3 mg/kg daily for 3 weeks in mice[1]. However, comprehensive public data on maximum tolerated dose (MTD) or detailed toxicology reports are limited. It is essential to monitor the animals closely for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. If signs of toxicity are observed, consider reducing the dose or frequency of administration. |
| 6. Can this compound be used in combination with other therapies? | Yes, combining this compound with other therapies could be a viable strategy. For instance, a this compound analogue, SG-1721, has been shown to have an enhanced apoptotic effect when combined with radiotherapy in triple-negative breast cancer cells[3]. When planning combination studies, it is important to consider the potential for overlapping toxicities. |
Quantitative Data Summary
The following tables summarize the in vivo dosages and treatment schedules for this compound and its analogue from published studies.
Table 1: this compound In Vivo Dosage and Treatment Schedule
| Animal Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| Male nude NMR1 mice | Prostate Cancer (DU145 xenografts) | 1 and 3 mg/kg | Intraperitoneal (i.p.) | Daily for 3 weeks | Reduced tumor growth rate by 41-42%; well tolerated. | [1] |
| Nude mice | Prostate Cancer (DU145 xenografts) | Not specified | Intraperitoneal (i.p.) | Daily for 3 weeks | Significantly suppressed xenograft growth. | [6] |
| Mice | Enzalutamide-resistant Prostate Cancer | 5 mg/kg/day | Intraperitoneal (i.p.) | 5 days on, 2 days off | Reduced tumor volume and serum PSA. | [2] |
| Orthotopic xenograft mouse model | Prostate Cancer (DU145-Luc) | Not specified | Intraperitoneal (i.p.) | Daily for 6 weeks | Significantly reduced primary tumor growth and metastatic spread. | [3] |
| Nude mice | Prostate Cancer (DU145-Luc orthotopic xenograft) | Not specified | Intraperitoneal (i.p.) | For 9 weeks | Reduced expression of stemness marker CD44. | [5] |
Table 2: this compound Analogue (SG-1721) In Vivo Dosage and Treatment Schedule
| Animal Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| Athymic nu/nu female mice | Triple-Negative Breast Cancer | 0.5 mg/kg | Not specified | Up to 20 days | Significantly attenuated tumor growth. | [3] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Prostate Cancer Xenograft Model
This protocol is a generalized procedure based on published studies[1][6]. Researchers should adapt it to their specific experimental needs and institutional guidelines.
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Cell Culture: Culture human prostate cancer cells with known constitutive STAT3 activation (e.g., DU145) under standard conditions.
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Animal Model: Use male immunodeficient mice (e.g., nude or NOD/SCID), typically 6-8 weeks old.
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Tumor Cell Implantation:
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Subcutaneous Model: Inject approximately 1-5 x 10^6 cells suspended in a suitable medium (e.g., PBS or Matrigel) subcutaneously into the flank of each mouse.
-
Orthotopic Model: For a more clinically relevant model, surgically implant the cells into the prostate gland. This requires specific surgical expertise.
-
-
Tumor Growth Monitoring: Monitor tumor growth regularly (e.g., 2-3 times per week) by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
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Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
This compound Formulation:
-
Prepare a stock solution of this compound in a sterile organic solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with a sterile vehicle (e.g., 1% ethanol in PBS) to the desired final concentration for injection. Ensure the final solution is clear and free of precipitation.
-
-
Administration: Administer this compound or vehicle control to the respective groups via intraperitoneal injection daily.
-
Monitoring: Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.
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Endpoint: Continue treatment for the planned duration (e.g., 3-6 weeks) or until tumors in the control group reach a predetermined endpoint. Euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, Western blot, qPCR).
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway
This compound is a direct and covalent inhibitor of STAT3. It exerts its function by binding to cysteine residues within the STAT3 protein, which prevents its dimerization and subsequent binding to DNA, thereby inhibiting the transcription of STAT3 target genes[6][7]. This action occurs without affecting the phosphorylation of STAT3[6].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming limitations of Galiellalactone in preclinical studies
Welcome to the Galiellalactone Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges and unlocking the full potential of this compound and its analogs in preclinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3] It functions as a covalent inhibitor by binding to specific cysteine residues within the STAT3 protein, namely Cys-367, Cys-468, and Cys-542.[1] This covalent modification physically blocks the DNA-binding domain of STAT3, preventing it from binding to its target gene promoters.[1][4] Consequently, the transcription of STAT3-regulated genes, which are involved in cell proliferation, survival, and angiogenesis, is inhibited.[5] A key feature of this compound's mechanism is that it does not affect the phosphorylation of STAT3 at Tyr-705 or Ser-727.[1]
Q2: What is the most significant limitation of this compound in preclinical in vivo studies and how can it be overcome?
The most significant limitation of this compound in preclinical studies is its very low oral bioavailability, which makes it challenging to achieve therapeutic concentrations in vivo through oral administration.[6] To address this, a prodrug of this compound, named GPA512 (3β-(N-Acetyl l-cysteine (B1669680) methyl ester)-2aβ,3-dihydrothis compound), was developed.[7] GPA512 is designed to be stable in buffer solutions but is rapidly converted to the active this compound in plasma.[7] Preclinical studies in mice have shown that oral administration of GPA512 increases the plasma exposure of this compound by 20-fold compared to oral administration of this compound itself.[7]
Q3: Are there more potent analogs of this compound available?
Yes, several analogs of this compound have been synthesized and evaluated. Among them, SG-1709 and SG-1721 have demonstrated more potent inhibition of STAT3 phosphorylation compared to the parent compound, this compound.[8] SG-1721, in particular, has been shown to be more effective at inhibiting nuclear translocation and DNA binding of STAT3, inducing apoptosis, and decreasing the expression of various oncogenic proteins.[8]
Q4: How can I troubleshoot unexpected results in my in vivo experiments with this compound?
Unexpected in vivo results can arise from several factors. Here are a few troubleshooting tips:
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Formulation and Solubility: this compound has low aqueous solubility. Ensure your formulation is appropriate for the chosen route of administration. For intravenous (IV) administration, a solution in a vehicle like 100% PEG400 may be considered. For oral administration, using the prodrug GPA512 is highly recommended to ensure adequate bioavailability.
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Dosing and Administration: Verify the accuracy of your dosing calculations and administration technique. For intraperitoneal (IP) injections, ensure proper placement to avoid injection into the gut or other organs.
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Compound Stability: While GPA512 is stable in buffer, both it and this compound should be stored under appropriate conditions to prevent degradation. Prepare fresh formulations for each experiment if possible.
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Animal Model: The expression and activation status of STAT3 in your chosen cancer cell line or xenograft model is critical. Confirm that your model has constitutively active STAT3 for this compound to exert its therapeutic effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low efficacy in vivo despite in vitro potency | Poor oral bioavailability of this compound. | Utilize the prodrug GPA512 for oral administration to increase plasma exposure of this compound.[7] |
| Inappropriate formulation for the route of administration. | For intravenous administration, ensure complete solubilization of this compound in a suitable vehicle such as PEG400. Prepare fresh formulations before each use. | |
| Low or absent STAT3 activation in the tumor model. | Confirm STAT3 phosphorylation (pSTAT3 Tyr705) in your xenograft tissue by Western blot or immunohistochemistry. | |
| High variability in tumor growth inhibition between animals | Inconsistent drug administration. | Refine your administration technique (oral gavage, IP, IV injection) to ensure consistent dosing. |
| Heterogeneity of the tumor xenografts. | Ensure tumors are of a consistent size before initiating treatment and randomize animals into control and treatment groups. | |
| Observed toxicity or adverse effects | Off-target effects or high dosage. | While generally well-tolerated, consider reducing the dose or frequency of administration. Monitor animal weight and general health closely. Specific safety pharmacology studies for GPA512 are recommended to establish a clear safety profile. |
| Development of resistance to this compound | Upregulation of compensatory signaling pathways. | Investigate potential upregulation of parallel pathways (e.g., PI3K/Akt, MAPK) in resistant tumors. Combination therapy with inhibitors of these pathways may be effective.[9][10] |
| Alterations in STAT3 or downstream targets. | Sequence the STAT3 gene in resistant tumors to check for mutations that may prevent this compound binding. Analyze the expression of STAT3 target genes involved in apoptosis and cell cycle regulation. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Analogs
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | DU145 (Prostate) | Proliferation | ~5 | [5] |
| GPA512 | DU145 (Prostate) | Proliferation | Similar to this compound | [7] |
| SG-1709 | MDA-MB-468 (Breast) | STAT3 Phosphorylation | More potent than this compound | [8] |
| SG-1721 | MDA-MB-468 (Breast) | STAT3 Phosphorylation | More potent than this compound | [8] |
Table 2: Preclinical Pharmacokinetic Parameters
| Compound | Species | Route | Key Parameter | Value | Reference |
| This compound | Mouse | Oral | Bioavailability | Very Low | [6] |
| GPA512 | Mouse | Oral | Tmax (for conversion to this compound) | 15 min | [7] |
| GPA512 | Mouse | Oral | Increase in this compound Plasma Exposure | 20-fold (compared to oral this compound) | [7] |
| This compound | Mouse | IP | Cmax | Data not available | |
| This compound | Mouse | IP | Half-life | Data not available | |
| GPA512 | Mouse | Oral | Cmax | Data not available | |
| GPA512 | Mouse | Oral | Half-life | Data not available |
Table 3: In Vivo Efficacy
| Compound | Tumor Model | Dose & Schedule | Outcome | Reference |
| This compound | DU145 Xenograft | 1 and 3 mg/kg, daily IP for 3 weeks | 41-42% reduction in tumor growth rate | [2] |
| GPA512 | DU145 Xenograft | 40 mg/kg, daily oral (5 days/week) for 4 weeks | Significant reduction in tumor growth | [7] |
| SG-1721 | Breast Cancer Xenograft | 0.5 mg/kg, daily | Significant attenuation of tumor growth | [8] |
Experimental Protocols
1. STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
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Objective: To determine the effect of this compound on the DNA-binding activity of STAT3.
-
Procedure:
-
Prepare nuclear extracts from cancer cells (e.g., DU145) treated with varying concentrations of this compound or vehicle control.
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Incubate the nuclear extracts with a biotin-labeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site.
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Separate the protein-DNA complexes from the free probe by native polyacrylamide gel electrophoresis.
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Transfer the complexes to a nylon membrane and detect the biotinylated probe using a chemiluminescent substrate.
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A decrease in the intensity of the shifted band in this compound-treated samples indicates inhibition of STAT3 DNA binding.
-
2. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound or its prodrug, GPA512, in a preclinical cancer model.
-
Procedure:
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Subcutaneously inject a suspension of cancer cells (e.g., DU145) into the flank of immunocompromised mice (e.g., nude mice).
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Allow tumors to reach a palpable size (e.g., 100-150 mm³).
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Randomize mice into treatment and control groups.
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Administer this compound (e.g., via IP injection) or GPA512 (e.g., via oral gavage) according to the desired dosing schedule. The control group receives the vehicle.
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Measure tumor volume with calipers at regular intervals.
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Monitor animal body weight and overall health throughout the study.
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At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Visualizations
Caption: Mechanism of action of this compound in the STAT3 signaling pathway.
Caption: Workflow of GPA512 from oral administration to therapeutic effect.
Caption: Logical workflow for troubleshooting low in vivo efficacy of this compound.
References
- 1. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting STAT3 in castration-resistant prostate cancer: this compound as a direct inhibitor of STAT3 in prostate cancer cells. - ASCO [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Synthesis and Application of Galiellalactone Analogues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis and evaluation of Galiellalactone analogues as potent and selective STAT3 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Chemistry
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Q1: My palladium-catalyzed carbonylation/Diels-Alder reaction for the core scaffold synthesis has a low yield. What are the common causes?
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A1: Low yields in this tandem reaction can stem from several factors. First, ensure all reagents and solvents are strictly anhydrous, as moisture can deactivate the palladium catalyst and hydrolyze intermediates. The quality of the palladium catalyst is crucial; consider using a freshly opened bottle or a highly active pre-catalyst. The reaction is also sensitive to temperature and pressure of carbon monoxide; optimize these parameters for your specific substrate. Finally, the purity of the starting vinyl allene (B1206475) is critical, as impurities can interfere with the catalysis.
-
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Q2: I'm having trouble with the final purification of my this compound analogue. It seems to be unstable on silica (B1680970) gel.
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A2: The α,β-unsaturated lactone moiety in this compound and its analogues can be sensitive, particularly to acidic conditions sometimes present in standard silica gel. Consider deactivating the silica gel by pre-treating it with a triethylamine/hexane solution and then drying it under a vacuum. Alternatively, switch to a different stationary phase like neutral alumina (B75360) or use reversed-phase chromatography (C18) for purification.
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-
Q3: How can I improve the solubility of my new analogue for biological assays?
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A3: Poor aqueous solubility is a common challenge. The primary solvent for stock solutions is typically DMSO.[1] For aqueous buffers in assays, ensure the final DMSO concentration is low (usually <0.1%) to avoid solvent-induced artifacts. If solubility remains an issue, consider synthesizing analogues with improved physicochemical properties, such as incorporating polar functional groups or ionizable centers, provided they do not negatively impact activity.
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Biological Assays & Mechanism of Action
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Q4: My analogue shows good cytotoxicity in a cell proliferation assay, but weak inhibition in a STAT3 luciferase reporter assay. What could be the reason?
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A4: This discrepancy suggests your compound might be acting through an off-target mechanism, or it is generally cytotoxic rather than being a specific STAT3 inhibitor. This compound itself is known to have other binding proteins due to its reactive nature.[2] To confirm STAT3 as the target, you should perform more specific assays, such as a Western blot to check for inhibition of STAT3 phosphorylation[1] or an Electrophoretic Mobility Shift Assay (EMSA) to directly assess the inhibition of STAT3-DNA binding.[2]
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Q5: I don't see a decrease in STAT3 phosphorylation (p-STAT3) after treating cells with my this compound analogue. Does this mean it's inactive?
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A5: Not necessarily. The original mechanism described for this compound involves direct, covalent binding to cysteine residues in the STAT3 protein, which inhibits its ability to bind to DNA without affecting its phosphorylation status.[2][3] However, some newer, more potent analogues like SG-1709 and SG-1721 have been shown to inhibit STAT3 phosphorylation at tyrosine 705, possibly by also inhibiting upstream kinases like JAK1 and JAK2.[1] Therefore, you should first verify the mechanism of your specific analogue series. If it is expected to act like the parent compound, an EMSA or a chromatin immunoprecipitation (ChIP) assay would be more appropriate to measure its activity.
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Q6: How do I confirm that my analogue is forming a covalent bond with STAT3?
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A6: Mass spectrometry is the definitive method. You can incubate your analogue with recombinant STAT3 protein and then analyze the protein digest by mass spectrometry to identify adducts on specific cysteine residues.[2][3] A less direct method is a washout experiment; if the inhibitory effect persists after the compound is removed from the cell culture medium, it suggests an irreversible (covalent) binding mechanism.[2]
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Quantitative Data on this compound Analogues
The potency of this compound and its analogues can vary significantly depending on the chemical modifications and the cancer cell line being tested. The tables below summarize key inhibitory concentration (IC50) values from published studies.
Table 1: IC50 Values for Inhibition of Cell Proliferation
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | DU145 | Prostate Cancer | 3.6 | [4] |
| Biotinylated Analogue (ZE139) | DU145 | Prostate Cancer | 6.6 | [4] |
| Biotinylated Analogue (ZE140) | DU145 | Prostate Cancer | 14 | [4] |
| This compound | LNCaP | Prostate Cancer | ~10 (Effective Conc.) | [5] |
| This compound Analogue (SG-1721) | MDA-MB-468 | Triple-Negative Breast Cancer | Potent (Specific value not given) | [1] |
Table 2: Activity in STAT3-Specific Assays
| Compound | Assay Type | Cell Line / System | IC50 / Effective Concentration | Citation |
| This compound | STAT3 Signaling (General) | Not Specified | 250 - 500 nM | [5] |
| This compound | STAT3 DNA Binding (EMSA) | DU145 Cell Lysates | 5 - 50 µM (Dose-dependent inhibition) | [2][5] |
| This compound | STAT3 Luciferase Reporter | IL-6 Stimulated LNCaP | ~10 µM (Significant inhibition) | [4][5] |
| Analogue SG-1721 | STAT3 Phosphorylation | MDA-MB-468 | More potent than this compound | [1][6] |
Experimental Protocols
1. Western Blot for STAT3 Phosphorylation (p-STAT3)
This protocol is adapted from studies on novel this compound analogues.[1]
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Cell Culture and Treatment: Plate triple-negative breast cancer cells (e.g., MDA-MB-468) and allow them to adhere overnight. Treat the cells with various concentrations of the this compound analogue (e.g., 0, 5, 10, 20 µM) or a vehicle control (DMSO) for a specified time (e.g., 4 hours).
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Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 8-10%). Run the gel to separate proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT at Tyr705 (p-STAT3) overnight at 4°C. Subsequently, probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) on the same or a parallel membrane.
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Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Cell Viability Assay (WST-1 or MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.[2]
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Cell Seeding: Seed cancer cells (e.g., DU145) into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.
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Compound Treatment: Treat the cells with a serial dilution of the this compound analogue for a desired period (e.g., 24, 48, or 72 hours). Include wells with vehicle control (DMSO) and untreated cells.
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Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
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Data Acquisition: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
3. STAT3-Dependent Luciferase Reporter Assay
This assay quantifies the transcriptional activity of STAT3.[2][5]
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Transfection: Co-transfect cells (e.g., LNCaP) with a plasmid containing a STAT3-responsive firefly luciferase reporter and a control plasmid with a constitutively expressed Renilla luciferase (for normalization).
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Treatment and Stimulation: After transfection (e.g., 24 hours), treat the cells with the this compound analogue for 1-4 hours. For cells without constitutively active STAT3, stimulate the pathway with a cytokine like Interleukin-6 (IL-6) for the final 30 minutes of incubation.
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Cell Lysis: Lyse the cells using the luciferase assay buffer.
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Luminescence Measurement: Measure both firefly and Renilla luciferase activities in each sample using a luminometer.
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Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the activity seen in stimulated, vehicle-treated cells.
Visualizations
Caption: The JAK/STAT3 signaling pathway and points of inhibition by this compound analogues.
References
- 1. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Galiellalactone Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Galiellalactone, a known STAT3 inhibitor, with a focus on addressing its cytotoxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite that acts as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2] It functions by covalently binding to cysteine residues on the STAT3 protein, which prevents it from binding to DNA and initiating the transcription of target genes involved in cell proliferation and survival.[1][3] Notably, this compound inhibits STAT3 DNA binding without affecting its phosphorylation status.[1]
Q2: Is this compound expected to be cytotoxic to non-cancerous cell lines?
A2: While this compound shows significant cytotoxicity in various cancer cell lines, particularly those with constitutively active STAT3, it is reported to be less impactful on non-cancerous cells. For instance, this compound did not induce cell cycle arrest in non-tumorigenic RWPE-1 prostate epithelial cells or in primary human dermal fibroblasts. However, some level of cytotoxicity can be expected, especially at higher concentrations, and this can be cell-type dependent. One study reported an IC50 value of > 30 µM for the non-tumorigenic breast epithelial cell line MCF-10A, which is significantly higher than the values observed for many cancer cell lines.
Q3: How does the cytotoxicity of this compound in non-cancerous cells compare to its effect on cancerous cells?
A3: this compound generally exhibits a wider therapeutic window, being more potent against cancer cells that are often reliant on STAT3 signaling for their survival and proliferation. The provided data tables below illustrate the difference in IC50 values between cancerous and non-cancerous cell lines.
Data Presentation
Table 1: Cytotoxicity of this compound in Non-Cancerous Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-10A | Non-tumorigenic breast epithelial | MTT | 24 | > 30 |
| RWPE-1 | Non-tumorigenic prostate epithelial | Cell Cycle Analysis | 24 | No cell cycle arrest observed |
| Primary Human Dermal Fibroblasts | Primary fibroblasts | Cell Cycle Analysis | 24 | No cell cycle arrest observed |
Table 2: Cytotoxicity of this compound in Cancerous Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| DU145 | Prostate Cancer | WST-1 | 72 | 3.6 |
| BT-549 | Breast Cancer | MTT | 24 | 12.68 |
| MDA-MB-231 | Breast Cancer | MTT | 24 | 16.93 |
| MDA-MB-468 | Breast Cancer | MTT | 24 | 17.48 |
| DU145-DS spheres | Prostate Cancer Stem-like | Viability Assay | - | 10.1 |
| DU145-DR spheres | Docetaxel-Resistant Prostate Cancer Stem-like | Viability Assay | - | 6.2 |
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in a Non-Cancerous Cell Line
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Question: I am observing higher than expected cytotoxicity in my non-cancerous cell line treated with this compound. What are the possible causes and how can I troubleshoot this?
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Answer:
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Confirm Compound Integrity and Concentration:
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Action: Verify the purity of your this compound stock. Ensure that the final concentration in your assay is correct by re-calculating dilutions. Prepare a fresh stock solution from a reputable supplier.
-
-
Optimize Compound Concentration and Exposure Time:
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Action: Perform a dose-response experiment with a wider range of this compound concentrations and shorter incubation times. Non-cancerous cells might be sensitive to prolonged exposure.
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-
Check Solvent Toxicity:
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Action: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically <0.1%). Run a vehicle control (media with solvent only) to assess solvent-induced cytotoxicity.
-
-
Assess Cell Health and Culture Conditions:
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Action: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells can be more susceptible to chemical insults.
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-
Consider Off-Target Effects:
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Action: While this compound is a direct STAT3 inhibitor, high concentrations may lead to off-target effects. If the observed cytotoxicity does not correlate with STAT3 activity in your cell line, consider investigating other potential targets or pathways.
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Issue 2: Inconsistent Cytotoxicity Results Between Experiments
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Question: My cytotoxicity data for this compound on non-cancerous cells is not reproducible. What factors should I consider?
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Answer:
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Standardize Cell Culture Parameters:
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Action: Use cells from the same passage number for all experiments. Standardize seeding density and the confluency of cells at the time of treatment.
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Ensure Consistent Reagent Preparation:
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Action: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid multiple freeze-thaw cycles of the stock.
-
-
Control for Assay Variability:
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Action: Be consistent with incubation times and ensure uniform conditions across all plates in the incubator. Use a positive control for cytotoxicity to ensure the assay is performing as expected.
-
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Mitigate Edge Effects:
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Action: Avoid using the outer wells of 96-well plates for experimental samples as they are prone to evaporation. Fill these wells with sterile PBS or media.
-
-
Experimental Protocols
Protocol 1: WST-1 Cell Proliferation Assay for Cytotoxicity Assessment
This protocol is adapted for determining the IC50 of this compound in adherent non-cancerous cell lines.
Materials:
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This compound
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WST-1 reagent
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96-well cell culture plates
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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Microplate reader
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
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WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
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Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
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Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: STAT3 Luciferase Reporter Gene Assay
This assay is used to confirm the inhibitory effect of this compound on STAT3 transcriptional activity.
Materials:
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Cell line of interest
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STAT3-responsive luciferase reporter plasmid
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Control plasmid (e.g., Renilla luciferase)
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Transfection reagent
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This compound
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Luciferase assay system
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Luminometer
Methodology:
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Transfection: Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
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Cell Seeding: After 24 hours of transfection, seed the cells in a 96-well plate.
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Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.
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Stimulation: Stimulate the cells with a known STAT3 activator (e.g., IL-6) for 6-8 hours to induce STAT3-dependent luciferase expression.
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Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
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Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
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Data Analysis: Normalize the STAT3-dependent (firefly) luciferase activity to the control (Renilla) luciferase activity. Calculate the percentage of inhibition relative to the stimulated, untreated control.
Mandatory Visualizations
Caption: this compound's mechanism of action on the STAT3 signaling pathway.
Caption: A logical workflow for assessing and troubleshooting this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Galiellalactone degradation during in vitro experiments
Welcome to the technical support center for Galiellalactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and ensuring the effective use of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in in vitro experiments?
A1: The primary route of this compound inactivation is through its chemical reactivity. This compound contains a reactive α,β-unsaturated lactone functional group.[1] This group readily undergoes a Michael addition reaction with nucleophiles, particularly the thiol group of cysteine residues found in proteins and free amino acids within cell culture media.[1][2][3] This reaction forms a stable, inactive covalent adduct, effectively sequestering the compound and preventing it from reaching its intended target, STAT3.[1] The reaction with L-cysteine has been observed to be complete in less than 15 minutes under physiological conditions (PBS buffer at 37°C).
Q2: How should I prepare and store this compound stock solutions?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to minimize the final concentration of DMSO in your cell culture medium, ideally keeping it below 0.1%, to avoid solvent-induced artifacts. For storage recommendations, please refer to the table below.
Q3: Can I pre-mix this compound with my cell culture medium for later use?
A3: It is strongly advised not to pre-mix this compound into cell culture medium for extended periods before use. Cell culture media are rich in amino acids, including cysteine, and proteins from serum supplements. These components will react with and degrade this compound, reducing its effective concentration. You should add the this compound stock solution directly to the cell cultures to achieve the final desired concentration immediately before starting the experiment.
Q4: Are there any specific components of cell culture medium I should be concerned about?
A4: Yes, any component with a free sulfhydryl group can react with this compound. The most significant of these is the amino acid L-cysteine. If you are using a custom medium formulation, you might consider the concentration of L-cysteine. Additionally, if you are supplementing your medium with serum (e.g., FBS), be aware that serum contains abundant proteins with accessible cysteine residues, which will contribute to the degradation of this compound.
Q5: What are the optimal physical conditions for handling this compound?
A5: While the provided search results do not specify sensitivity to light, it is good laboratory practice to protect all reagents from prolonged exposure to direct light. For temperature, follow the storage guidelines provided. During experiments, standard cell culture conditions (37°C, 5% CO2) are appropriate.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Solution |
| Reduced or no observable effect of this compound at expected concentrations. | This compound degradation due to reaction with media components. | - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.- Add this compound directly to the cells in culture medium immediately before the incubation period.- Minimize the time between adding this compound and the start of your assay. |
| Inconsistent results between experiments. | - Inconsistent this compound concentration due to degradation.- Variability in stock solution preparation or storage. | - Standardize your protocol for this compound addition.- Ensure your stock solution is stored correctly and has not exceeded its recommended storage time.- Aliquot your stock solution upon preparation to avoid multiple freeze-thaw cycles, although for many small molecules in DMSO, a few cycles are acceptable. |
| Precipitate forms when adding this compound stock to aqueous media. | Low aqueous solubility of this compound. | - This is a common occurrence when diluting a DMSO stock solution into an aqueous medium.- Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed cytotoxic levels (typically <0.1%).- Vortex or gently sonicate the solution to redissolve the precipitate before adding it to your cells. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | Up to 3 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
Table 2: Summary of this compound's In Vitro Activity and Reactivity
| Parameter | Value/Observation | Cell Lines | Citations |
| STAT3 Inhibition (IC50) | 250-500 nM | Not specified | |
| Growth Inhibition (IC50) | 3.6 µM (72h) | DU145 | |
| Apoptosis Induction | 2.5-25 µM (24-72h) | PC-3, DU145 | |
| Reaction with L-cysteine | Complete in < 15 min | In PBS or MeOH |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of this compound working solutions for treating cultured cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) by dissolving the powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage (see Table 1).
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Immediately add the diluted this compound solutions to your cell cultures. Ensure the final DMSO concentration does not exceed 0.1%.
-
Include a vehicle control in your experimental design, which consists of cells treated with the same final concentration of DMSO as the highest this compound concentration used.
Visualizations
Caption: this compound degradation via Michael addition with cysteine.
Caption: Recommended workflow for this compound experiments.
References
Validation & Comparative
Galiellalactone vs. Stattic: A Comparative Analysis of STAT3 Inhibitors in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively active oncogenic transcription factor implicated in the progression of various malignancies, including prostate cancer. Its critical role in tumor cell proliferation, survival, and angiogenesis has made it a prime target for therapeutic intervention. This guide provides a detailed comparative analysis of two prominent STAT3 inhibitors, Galiellalactone and Stattic, focusing on their mechanisms of action and efficacy in prostate cancer cell lines.
Mechanism of Action
This compound and Stattic inhibit STAT3 activity through distinct mechanisms. This compound is a fungal metabolite that acts as a direct, covalent inhibitor of STAT3.[1][2] It specifically binds to cysteine residues within the STAT3 protein, which prevents STAT3 from binding to its target DNA sequences, thereby inhibiting the transcription of downstream genes.[1][2] Notably, this compound's inhibitory action does not affect the phosphorylation of STAT3.[1]
In contrast, Stattic is a non-peptidic small molecule that selectively targets the SH2 domain of STAT3. This interaction is crucial for the dimerization of STAT3 monomers. By inhibiting this dimerization, Stattic effectively prevents the activation and subsequent nuclear translocation of STAT3, thus blocking its transcriptional activity.
Performance Data in Prostate Cancer Cells
The following tables summarize the quantitative data on the effects of this compound and Stattic on the viability and apoptosis of various prostate cancer cell lines.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |
| This compound | DU145 | Proliferation Assay | 3.6 µM | 72 hours | |
| Stattic | LNCaP, DU-145 | MTT Assay | 5 µM (used to avoid toxicity) | 24 hours |
Table 1: Effect on Cell Viability
| Compound | Cell Line | Assay | Observations | Concentration & Duration | Reference |
| This compound | DU145, LNCaP (ALDH+ cells) | Apoptosis Assay | Decreased the proportion of ALDH+ cells and induced apoptosis. | Not specified | |
| This compound | DU145 | Annexin V & PI Staining | Induced caspase-dependent apoptosis. | 10 µM for 48 hours | |
| Stattic | LNCaP | Flow Cytometry (Annexin V) | Induced apoptosis. | 5 µM for 24 hours |
Table 2: Induction of Apoptosis
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
-
Cell Seeding: Prostate cancer cells (DU145, LNCaP, or PC3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Stattic. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis (TUNEL) Assay
-
Cell Culture and Treatment: Cells are grown on glass coverslips in a 24-well plate and treated with this compound or Stattic at the desired concentrations and for the appropriate duration.
-
Fixation: After treatment, the cells are washed with PBS and fixed with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: The fixed cells are washed with PBS and then permeabilized with 0.1-0.25% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or FITC-dUTP), for 1 hour at 37°C in a humidified chamber, protected from light.
-
Detection:
-
For direct detection (e.g., FITC-dUTP), the coverslips are washed and mounted.
-
For indirect detection (e.g., BrdUTP), the cells are incubated with a fluorescently labeled anti-BrdU antibody.
-
-
Counterstaining: The nuclei are counterstained with a DNA-binding dye such as DAPI or Hoechst.
-
Imaging and Analysis: The coverslips are mounted on glass slides, and the cells are visualized using a fluorescence microscope. The percentage of apoptotic (TUNEL-positive) cells is determined by counting the number of green-fluorescent nuclei relative to the total number of blue-fluorescent nuclei.
Western Blot Analysis for STAT3 Signaling
-
Cell Lysis: Prostate cancer cells are treated with this compound or Stattic, washed with ice-cold PBS, and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total STAT3, phosphorylated STAT3 (Tyr705), and downstream target proteins such as c-myc and Bcl-xL. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to the loading control.
Conclusion
Both this compound and Stattic demonstrate efficacy in inhibiting the STAT3 signaling pathway in prostate cancer cells, leading to decreased cell viability and induction of apoptosis. Their distinct mechanisms of action provide different therapeutic angles for targeting STAT3. This compound's direct and covalent binding to STAT3 offers a potent and potentially irreversible mode of inhibition, while Stattic's targeting of the SH2 domain presents a strategy to prevent STAT3 activation. The choice between these inhibitors may depend on the specific context of the research or therapeutic goal, including the genetic background of the cancer cells and potential off-target effects. Further head-to-head comparative studies in a broader range of prostate cancer models are warranted to fully elucidate their relative advantages and disadvantages.
References
Synergistic Potential of Galiellalactone in Combination with Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Galiellalactone, a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), when used in combination with radiotherapy. The content herein is based on preclinical data and is intended to inform further research and development in oncology.
Executive Summary
Radiation therapy is a cornerstone of cancer treatment; however, intrinsic and acquired radioresistance remains a significant clinical challenge. The STAT3 signaling pathway is a key mediator of radioresistance, promoting DNA damage repair, cell survival, and proliferation. This compound and its analogues have emerged as potent STAT3 inhibitors, and recent studies have highlighted their potential to sensitize cancer cells to the cytotoxic effects of ionizing radiation. This guide compares the combination of this compound (specifically its analogue SG-1721) and radiotherapy with alternative approaches, supported by available experimental data.
Mechanism of Action: this compound and Radiotherapy
This compound exerts its anticancer effects by directly and covalently binding to STAT3, thereby inhibiting its phosphorylation, dimerization, nuclear translocation, and DNA binding activity.[1] This blockade of the STAT3 pathway leads to the downregulation of various oncogenic proteins involved in cell survival and proliferation.[1]
Ionizing radiation, the basis of radiotherapy, induces cell death primarily through the generation of DNA double-strand breaks. However, cancer cells can activate survival pathways, often mediated by STAT3, to repair this damage and evade apoptosis. By inhibiting STAT3, this compound is hypothesized to abrogate these survival signals, leading to enhanced tumor cell killing when combined with radiation.[2]
The synergistic interaction between this compound and radiotherapy is rooted in the dual targeting of critical cancer survival mechanisms.
Comparative Performance Analysis
In Vitro Synergistic Effects: this compound Analogue SG-1721 and Radiotherapy
A key study investigated the synergistic effects of the this compound analogue SG-1721 in combination with ionizing radiation (IR) on the triple-negative breast cancer (TNBC) cell line MDA-MB-468.[2]
| Treatment Group | Cell Viability (% of Control) | Combination Index (CI) | Interpretation |
| SG-1721 (0.5 µM) | Data not available in snippet | - | - |
| Irradiation (10 Gy) | Data not available in snippet | - | - |
| SG-1721 (0.5 µM) + Irradiation (10 Gy) | Lowest viability observed | Average CI calculated from nine different combinations indicated synergy | Synergistic |
Note: While the study reported synergistic cytotoxicity, specific quantitative cell viability percentages and the full range of Combination Index (CI) values for all combinations were not detailed in the available literature. The Chou-Talalay method is commonly used to calculate CI, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Comparison with Standard of Care: Chemotherapy and Radiotherapy in TNBC
Standard-of-care for early-stage TNBC often involves a combination of surgery, chemotherapy, and radiotherapy.[3] Concurrent and sequential administration of chemotherapy and radiotherapy have been investigated to improve outcomes.
| Treatment Combination | Reported Efficacy | Reference |
| This compound (SG-1721) + Radiotherapy | Preclinical evidence of synergistic cytotoxicity and enhanced apoptosis in TNBC cell lines. | Ko et al., 2019 |
| Standard Chemotherapy (e.g., Paclitaxel, Doxorubicin) + Radiotherapy | Established clinical efficacy in improving locoregional control and survival in TNBC. Concurrent administration can offer logistical benefits and potential for improved local control. | Various Clinical Trials |
Interpretation: The combination of this compound and radiotherapy shows promise in preclinical models, offering a targeted approach to overcoming radioresistance. Standard chemotherapy with radiotherapy is a clinically validated and effective treatment. A direct head-to-head comparison in a preclinical or clinical setting would be necessary to definitively compare the efficacy of these two approaches.
Experimental Protocols
In Vitro Cytotoxicity and Synergy Assessment (MTT Assay)
Objective: To determine the effect of SG-1721, radiation, and their combination on the viability of MDA-MB-468 cells and to quantify the synergy using the Combination Index.
Methodology:
-
Cell Culture: MDA-MB-468 cells are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with varying concentrations of SG-1721 (e.g., 0.5, 1, 1.5 µM) for 4 hours.
-
Irradiation: Following pre-treatment, cells are irradiated with different doses of ionizing radiation (e.g., 1, 5, 10 Gy).
-
Incubation: Cells are incubated for a further 20 hours post-irradiation.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The Combination Index (CI) is calculated using the Chou-Talalay method to determine synergy.
In Vitro Apoptosis Assessment (Annexin V Staining)
Objective: To quantify the induction of apoptosis by SG-1721, radiation, and their combination.
Methodology:
-
Cell Treatment: MDA-MB-468 cells are treated with SG-1721 and/or radiation as described in the cytotoxicity protocol.
-
Cell Harvesting: After the incubation period, both adherent and floating cells are collected.
-
Staining:
-
Cells are washed with cold PBS and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in combination with radiotherapy on tumor growth.
Methodology:
-
Cell Implantation: Luciferase-tagged human cancer cells (e.g., MDA-MB-468) are subcutaneously or orthotopically injected into immunocompromised mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers and/or bioluminescence imaging.
-
Treatment Administration:
-
Once tumors reach a specified volume, mice are randomized into treatment groups.
-
This compound or its analogue is administered (e.g., intraperitoneally) at a predetermined dose and schedule.
-
Localized radiotherapy is delivered to the tumor site. The precise timing of drug administration relative to irradiation should be optimized for maximal synergistic effect.
-
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised for further analysis (e.g., Western blotting for p-STAT3).
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits STAT3, enhancing radiotherapy-induced apoptosis.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound and radiotherapy.
Conclusion and Future Directions
The combination of this compound and its analogues with radiotherapy presents a promising strategy for overcoming STAT3-mediated radioresistance. Preclinical data in TNBC models demonstrates a clear synergistic effect, leading to enhanced cancer cell death.
Future research should focus on:
-
Quantitative Synergy Analysis: Detailed dose-matrix studies to determine Combination Index values across a range of this compound and radiation doses in various cancer cell lines.
-
Head-to-Head Comparisons: Direct preclinical comparisons of this compound/radiotherapy with other STAT3 inhibitors and standard chemoradiotherapy regimens.
-
In Vivo Optimization: Elucidating the optimal dosing and scheduling for the combination of this compound and radiotherapy in vivo to maximize therapeutic index.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to benefit from this combination therapy.
This guide underscores the potential of this compound as a radiosensitizer and provides a framework for its continued investigation in the development of more effective cancer therapies.
References
Galiellalactone and Enzalutamide Combination Therapy: A Novel Strategy for Castration-Resistant Prostate Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to potent androgen receptor (AR) signaling inhibitors like enzalutamide (B1683756) represents a significant clinical challenge in the management of castration-resistant prostate cancer (CRPC). Preclinical evidence points to a promising strategy: the combination of enzalutamide with galiellalactone (B1674401), a direct inhibitor of the transcription factor STAT3. This guide provides a detailed comparison of this compound and enzalutamide as monotherapies and in combination, supported by key experimental data and protocols to inform further research and development.
Rationale for Combination: Overcoming Resistance Through Dual Pathway Inhibition
Castration-resistant prostate cancer progression is frequently driven by the reactivation of the androgen receptor signaling pathway.[1][2] Enzalutamide, a second-generation nonsteroidal antiandrogen, effectively targets this pathway at multiple points: it inhibits androgen binding to the AR, prevents AR nuclear translocation, and blocks the association of AR with DNA.[2][3] However, resistance to enzalutamide often develops, necessitating new therapeutic approaches.[1]
A key mechanism implicated in this resistance is the activation of the STAT3 signaling pathway. STAT3 is a transcription factor that is constitutively active in many cancers, including CRPC, and its activation is associated with the expression of genes promoting cell proliferation and survival. Crucially, there is significant crosstalk between the AR and STAT3 pathways. Activated STAT3 can facilitate AR activity, contributing to enzalutamide resistance.
This crosstalk provides a strong rationale for a dual-targeting strategy. This compound is a fungal metabolite that directly inhibits STAT3 by covalently binding to its cysteine residues, thereby preventing its binding to DNA without affecting its phosphorylation status. By combining enzalutamide's AR blockade with this compound's STAT3 inhibition, it is hypothesized that the combination therapy can more effectively suppress tumor growth and overcome enzalutamide resistance.
Comparative Efficacy: In Vitro and In Vivo Data
Experimental data demonstrates that enzalutamide-resistant (ENZR) prostate cancer cells exhibit increased sensitivity to STAT3 inhibition by this compound (also referred to as GPA500). Furthermore, combination treatment shows an additive effect in suppressing AR activity and cell proliferation in both androgen-sensitive and castration-resistant models.
In Vitro Cell Viability
Studies on enzalutamide-resistant cell lines (49C and 49F, derived from LNCaP) show a dose-dependent decrease in cell viability upon treatment with this compound. The combination of this compound and enzalutamide results in an additive inhibitory effect on the proliferation of both androgen-sensitive LNCaP cells and CRPC cells.
Table 1: Effect of this compound (GPA500) and Enzalutamide (ENZ) on Prostate Cancer Cell Proliferation
| Cell Line | Treatment | Concentration (µM) | Relative Cell Proliferation (% of Control) | Data Source |
|---|---|---|---|---|
| LNCaP | ENZ | 10 | ~55% | Thaper et al., 2018 |
| GPA500 | 10 | ~70% | Thaper et al., 2018 | |
| ENZ + GPA500 | 10 + 10 | ~40% (Additive Effect) | Thaper et al., 2018 | |
| 16DCRPC | ENZ | 10 | ~85% | Thaper et al., 2018 |
| GPA500 | 10 | ~80% | Thaper et al., 2018 | |
| ENZ + GPA500 | 10 + 10 | ~65% (Additive Effect) | Thaper et al., 2018 | |
| 49F (ENZR) | GPA500 | 5 | ~75% | Thaper et al., 2018 |
| GPA500 | 10 | ~50% | Thaper et al., 2018 |
(Note: Proliferation values are estimated from graphical data presented in Thaper et al., 2018)
In Vivo Tumor Growth Inhibition
In a xenograft model using enzalutamide-resistant cells, this compound monotherapy significantly reduced tumor volume and serum prostate-specific antigen (PSA) levels, providing a strong preclinical basis for its use in resistant disease.
Table 2: In Vivo Efficacy of this compound (GPA500) in Enzalutamide-Resistant Xenografts
| Treatment Group | Parameter | Day 0 | Day 21 | % Change | Data Source |
|---|---|---|---|---|---|
| Vehicle | Mean Tumor Volume (mm³) | ~200 | ~1000 | +400% | Thaper et al., 2018 |
| GPA500 (5 mg/kg/day) | Mean Tumor Volume (mm³) | ~200 | ~550 | +175% | Thaper et al., 2018 |
| Vehicle | Mean Serum PSA (ng/mL) | ~100 | ~600 | +500% | Thaper et al., 2018 |
| GPA500 (5 mg/kg/day) | Mean Serum PSA (ng/mL) | ~100 | ~300 | +200% | Thaper et al., 2018 |
(Note: Values are estimated from graphical data presented in Thaper et al., 2018)
Impact on Downstream Signaling
This compound treatment effectively reduces the expression of key proteins involved in cell cycle progression and proliferation that are regulated by STAT3 and AR, such as Cyclin D1 and c-Myc. The combination of this compound and enzalutamide leads to a more pronounced reduction in AR target gene expression (e.g., PSA, FKBP5) than either agent alone.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the methods described in the key supporting literature.
Cell Culture and Reagents
-
Cell Lines:
-
LNCaP (androgen-sensitive human prostate adenocarcinoma)
-
16DCRPC (castration-resistant, derived from LNCaP)
-
49C and 49F (PSAhi enzalutamide-resistant, derived from 16DCRPC xenografts)
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) for LNCaP. For castration-resistant models (16DCRPC, 49C, 49F), use RPMI-1640 with 10% Charcoal-Stripped Serum (CSS) to simulate a castrate environment.
-
Reagents: Enzalutamide (dissolved in DMSO), this compound (GPA500, dissolved in DMSO).
Cell Proliferation Assay (WST-8)
-
Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat cells with various concentrations of enzalutamide, this compound, or their combination. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Quantification: Add 10 µL of WST-8 (or MTT) solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Normalize the results to the vehicle-treated control group to determine relative cell proliferation.
Western Blot Analysis
-
Cell Lysis: Treat cells with the indicated drugs for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an 8-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: p-STAT3 (S727), total STAT3, AR, PSA, Cyclin D1, and a loading control (e.g., Vinculin, GAPDH).
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
-
Cell Preparation: Harvest enzalutamide-resistant cells (e.g., 49F) and resuspend them in a 1:1 mixture of culture medium and Matrigel at a concentration of 2 x 10⁶ cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old male immunodeficient mice (e.g., NOD-SCID) that have been surgically castrated.
-
Tumor Growth: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily (e.g., 5 days on, 2 days off) for the duration of the study (e.g., 3-4 weeks).
-
Monitoring: Continue to monitor tumor volume and body weight. Collect blood samples periodically (e.g., weekly) via tail vein for serum PSA analysis using an ELISA kit.
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry, Western blot).
Conclusion and Future Directions
The combination of the STAT3 inhibitor this compound and the AR inhibitor enzalutamide presents a compelling, scientifically-backed strategy to combat castration-resistant prostate cancer, particularly in cases of acquired enzalutamide resistance. Preclinical data strongly suggest that dual inhibition of the STAT3 and AR signaling axes can lead to additive anti-proliferative effects and effectively suppress tumor growth in resistant models. The provided data and protocols offer a foundation for further investigation into this combination therapy. Future research should focus on optimizing dosing schedules, evaluating long-term efficacy and toxicity in more complex preclinical models (e.g., patient-derived xenografts), and identifying predictive biomarkers to select patients most likely to benefit from this therapeutic approach.
References
- 1. This compound inhibits the STAT3/AR signaling axis and suppresses Enzalutamide-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the STAT3/AR signaling axis and suppresses Enzalutamide-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Predicting Cellular Response to Galiellalactone: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Galiellalactone, a fungal metabolite, has emerged as a promising direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key player in cancer cell proliferation, survival, and immune evasion. Understanding which tumors will respond to this compound is critical for its clinical development. This guide provides a comparative analysis of potential biomarkers for predicting cellular response to this compound, supported by experimental data and detailed protocols.
The Central Role of STAT3 Activation
The primary mechanism of action of this compound is the direct, covalent binding to cysteine residues within the STAT3 protein. This interaction allosterically inhibits the binding of STAT3 to its target DNA sequences, thereby blocking the transcription of downstream oncogenes without affecting STAT3 phosphorylation itself.[1] Consequently, the activation status of the STAT3 pathway is the most critical determinant of cellular sensitivity to this compound.
Key Biomarkers for Predicting this compound Response
The most reliable biomarkers for predicting a positive response to this compound are directly linked to the activity of the STAT3 signaling pathway.
Primary Biomarker: Phosphorylated STAT3 (p-STAT3)
Constitutive activation of STAT3, indicated by elevated levels of phosphorylated STAT3 at tyrosine 705 (p-STAT3 Y705), is the strongest predictor of sensitivity to this compound.[2][3][4] Cancer cells with high basal levels of p-STAT3 are more dependent on STAT3 signaling for their survival and proliferation, making them more susceptible to STAT3 inhibition.
Secondary Biomarkers: STAT3 Downstream Target Genes
The expression levels of STAT3 downstream target genes involved in cell survival and proliferation can also serve as predictive biomarkers. This compound treatment has been shown to downregulate the expression of several key anti-apoptotic and cell cycle regulatory proteins.[2]
| Biomarker Category | Specific Biomarker | Expected Correlation with Sensitivity | Rationale |
| Primary | Phosphorylated STAT3 (p-STAT3 Y705) | High | High p-STAT3 indicates dependence on the STAT3 pathway, which is the direct target of this compound. |
| Secondary | Bcl-xL | High | As a key anti-apoptotic protein regulated by STAT3, its high expression suggests a survival mechanism that can be targeted by this compound. |
| Secondary | Cyclin D1 | High | A critical regulator of cell cycle progression, its STAT3-mediated overexpression is a hallmark of cancer cells sensitive to this compound. |
| Secondary | c-Myc | High | A potent oncogene regulated by STAT3, its high expression indicates a proliferative drive that can be inhibited by this compound. |
| Secondary | Survivin | High | An inhibitor of apoptosis protein (IAP) family member, its expression is often upregulated by STAT3 in cancer cells. |
Comparative Analysis with Alternative STAT3 Inhibitors
While this compound directly targets STAT3 DNA binding, other inhibitors target different aspects of the STAT3 pathway. Understanding these differences is crucial when considering therapeutic strategies.
| Inhibitor | Mechanism of Action | Key Features | Potential Biomarkers |
| This compound | Direct covalent binding to STAT3, inhibiting DNA binding. | Does not inhibit STAT3 phosphorylation. | High p-STAT3 (Y705), high expression of STAT3 target genes (Bcl-xL, Cyclin D1). |
| This compound Analogs (SG-1709, SG-1721) | Inhibit STAT3 phosphorylation at tyrosine 705 more effectively than this compound. | More potent STAT3 blockers than the parent compound. | High p-STAT3 (Y705), high expression of STAT3 target genes. |
| Ruxolitinib (JAK1/2 Inhibitor) | Indirectly inhibits STAT3 by blocking upstream Janus kinases (JAKs). | Affects STAT3 phosphorylation. | High p-STAT3, high total STAT3 levels. |
| AZD9150 (Danvatirsen) | Antisense oligonucleotide that reduces STAT3 mRNA levels. | Targets STAT3 protein expression. | High STAT3 mRNA and protein expression. |
| Napabucasin (BBI608) | Targets STAT3-driven gene transcription. | In clinical trials for various cancers. | High STAT3 activity. |
Potential Mechanisms of Resistance
While this compound is a promising therapeutic agent, the development of resistance is a potential challenge. Understanding the mechanisms of resistance is key to developing effective combination therapies.
-
Feedback Activation of STAT3: Inhibition of other signaling pathways (e.g., MEK, EGFR) can sometimes lead to a compensatory feedback activation of the STAT3 pathway, potentially reducing the efficacy of single-agent therapies.
-
Activation of Parallel Signaling Pathways: Cancer cells may develop resistance by upregulating parallel survival pathways that are not dependent on STAT3.
-
Alterations in STAT3 Cysteine Residues: As this compound covalently binds to cysteine residues on STAT3, mutations in these residues could theoretically confer resistance, although this has not yet been reported.
Experimental Protocols
1. Western Blot for Phospho-STAT3 (Tyr705) and Total STAT3
This protocol is used to determine the basal levels of activated STAT3 in cancer cells.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
2. STAT3 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay directly measures the ability of STAT3 to bind to its DNA consensus sequence.
-
Nuclear Extract Preparation: Prepare nuclear extracts from untreated and this compound-treated cells.
-
Binding Reaction: Incubate nuclear extracts with a radiolabeled or biotinylated DNA probe containing the STAT3 binding site.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography or chemiluminescence. A decrease in the shifted band in this compound-treated samples indicates inhibition of DNA binding.
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours.
-
Assay: Add MTT reagent or CellTiter-Glo reagent and incubate according to the manufacturer's instructions.
-
Measurement: Measure absorbance or luminescence to determine cell viability.
Visualizing Key Pathways and Workflows
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Workflow for biomarker identification.
References
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits stem cell-like ALDH-positive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Galiellalactone Shows Promise in Curbing Metastasis in Orthotopic Mouse Models: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for effective anti-metastatic agents is a paramount challenge in oncology. Galiellalactone, a fungal metabolite, has emerged as a potent inhibitor of the STAT3 signaling pathway, a critical mediator of cancer cell proliferation, survival, and metastasis. This guide provides a comprehensive comparison of this compound's anti-metastatic effects in clinically relevant orthotopic mouse models, supported by experimental data and detailed protocols.
This compound has demonstrated significant efficacy in reducing primary tumor growth and, crucially, inhibiting metastatic spread in preclinical orthotopic models of prostate and breast cancer. Its mechanism of action, the direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3), sets it apart from many other therapeutic agents.
Comparative In Vivo Efficacy of STAT3 Inhibitors
This section provides a comparative overview of this compound and other STAT3 inhibitors that have been evaluated in in vivo cancer models. While direct head-to-head studies in orthotopic metastasis models are limited, the following tables summarize the available quantitative data from individual studies to facilitate an informed comparison.
Table 1: In Vivo Anti-Metastatic Effects of this compound in Orthotopic Mouse Models
| Compound | Cancer Type | Mouse Model | Dosing Regimen | Primary Tumor Reduction | Metastatic Reduction | Reference |
| This compound | Prostate Cancer (DU145-Luc) | Orthotopic Xenograft (Male Nude NMR1 mice) | 1-3 mg/kg, daily i.p. for 3-6 weeks | 41-42% reduction in tumor growth rate | Significant decrease in lymph node metastases | [1] |
Table 2: In Vivo Efficacy of Other STAT3 Inhibitors in Cancer Models
| Compound | Cancer Type | Mouse Model | Dosing Regimen | Outcome | Reference |
| WP1066 | Melanoma (B16) | Intracerebral | Not specified | Significantly enhanced survival, inhibited metastasis | [2] |
| WP1066 | Glioblastoma (BTSC) | Orthotopic Xenograft | Intraperitoneal | Reduced intratumoral JAK2/STAT3 activity, prolonged survival | [3] |
| Cucurbitacin I | Pancreatic Cancer (BXPC-3) | Orthotopic Xenograft | 1-2 mg/kg, every three days for 30 days | Significantly smaller tumor volume | Not specified |
| Cucurbitacin B | Breast Cancer (4T1) | Xenograft | 5 mg/kg/day | Comparable tumor growth inhibition to tamoxifen | [4] |
Note: The data presented in Tables 1 and 2 are from separate studies and not from direct comparative experiments.
The STAT3 Signaling Pathway: A Key Target in Metastasis
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression.[5] Upon activation by upstream kinases such as JAK, STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation, survival, angiogenesis, and invasion, all critical steps in the metastatic cascade.[6][7][8] this compound directly binds to STAT3, preventing its dimerization and DNA binding, thereby inhibiting its function as a transcription factor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are summarized protocols for key experiments in evaluating the anti-metastatic effects of this compound in orthotopic mouse models.
Orthotopic Mouse Model of Prostate Cancer
This protocol describes the establishment of an orthotopic prostate cancer model to study primary tumor growth and metastasis.
Materials:
-
Cell Line: DU145-Luc (luciferase-expressing human prostate cancer cells)
-
Animals: Male nude NMR1 mice (6-8 weeks old)
-
Reagents: this compound, vehicle control, luciferin, anesthesia
-
Equipment: Bioluminescence imaging system, surgical tools
Procedure:
-
Cell Culture: DU145-Luc cells are cultured in appropriate media until they reach the desired confluence.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a suitable buffer at the desired concentration.
-
Orthotopic Injection:
-
Treatment:
-
Mice are randomly assigned to treatment and control groups.
-
This compound (or vehicle) is administered intraperitoneally (i.p.) daily for the duration of the study.[6]
-
-
Monitoring:
-
Primary tumor growth is monitored non-invasively using bioluminescence imaging at regular intervals.
-
Animal health and body weight are recorded throughout the experiment.
-
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized.
-
The primary tumor is excised and weighed.
-
Regional and distal lymph nodes are harvested to assess metastatic burden.[6] This can be done through bioluminescence imaging of the excised tissues or through histological analysis.
-
Assessment of Metastasis
Evaluating the extent of metastatic dissemination is a critical component of these studies.
Methods:
-
Bioluminescence Imaging (BLI): For luciferase-expressing cell lines, in vivo and ex vivo BLI can be used to detect and quantify metastatic lesions in various organs.
-
Histology: Tissues (e.g., lymph nodes, lungs, liver, bone) are collected, fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to identify micrometastases.
-
Immunohistochemistry (IHC): Staining for specific human or tumor-associated antigens can be used to confirm the presence of metastatic cells.
Conclusion
The available evidence from orthotopic mouse models strongly supports the potential of this compound as an anti-metastatic agent, particularly in prostate cancer. Its targeted inhibition of the STAT3 signaling pathway provides a clear mechanism for its observed effects on reducing primary tumor growth and metastatic spread. While further direct comparative studies with other STAT3 inhibitors in orthotopic metastasis models are warranted, this compound represents a promising candidate for further preclinical and clinical development in the fight against metastatic cancer. The detailed protocols provided in this guide should aid researchers in the continued investigation and validation of this compound and other novel anti-metastatic compounds.
References
- 1. The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tumor microenvironment expression of p-STAT3 influences the efficacy of cyclophosphamide with WP1066 in murine melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-target JAK2/STAT3 inhibition slows disease progression in orthotopic xenografts of human glioblastoma brain tumor stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of STAT3 in Cancer Metastasis and Translational Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Natural vs. Synthetic Galiellalactone Bioactivity for Researchers
For researchers and drug development professionals, understanding the nuances between naturally derived and synthetically produced bioactive compounds is paramount. This guide provides a detailed comparison of galiellalactone (B1674401), a fungal metabolite with promising therapeutic potential, from both its natural and synthetic origins.
This compound, originally isolated from the ascomycete fungus Galiella rufa, has garnered significant attention for its potent anti-inflammatory and anticancer activities.[1][2] Its primary mechanism of action involves the direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in tumor cell proliferation, survival, and metastasis.[3][4] As research into its therapeutic applications expands, the use of synthetic this compound and its analogues has become widespread. This guide dissects the available data to compare the bioactivity of synthetic this compound to its natural counterpart.
Key Distinction: Stereochemistry
A crucial point of differentiation between natural and synthetically produced this compound lies in their stereochemistry. Research has shown that natural and synthetic this compound exhibit opposite optical rotations.[1] This indicates that the commonly synthesized version is the enantiomer of the natural product. While the biological implications of this stereochemical difference are not extensively detailed in comparative studies, it is a critical factor to consider when evaluating and comparing data from various sources. For the purpose of this guide, the bioactivity data presented is largely derived from studies utilizing synthetic this compound, a common practice in recent research.
Bioactivity Profile: Inhibition of STAT3 Signaling and Anticancer Effects
The primary bioactivity of this compound is its ability to inhibit STAT3 signaling. It accomplishes this by selectively blocking the binding of active STAT3 dimers to their DNA target sites, without preventing the phosphorylation of STAT3.[3][5][6] This inhibitory action leads to a cascade of downstream effects, including the induction of apoptosis and the suppression of cancer cell proliferation.
Quantitative Comparison of Bioactivity
The following tables summarize the key quantitative data on the bioactivity of this compound, primarily from studies using synthetic forms, against various cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |
| DU145 (Prostate Cancer) | Cell Proliferation | Growth Inhibition | 3.6 µM | [6] |
| DU145-DS (Prostate Cancer Spheres) | Cell Viability | Viability Reduction | 10.1 µM | [7] |
| DU145-DR (Docetaxel-Resistant Spheres) | Cell Viability | Viability Reduction | 6.2 µM | [7] |
| LNCaP (Prostate Cancer) | Luciferase Reporter Gene | STAT3 Activity Inhibition | ~5 µM | [8] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | MTT Assay | Cell Viability | >10 µM | [4] |
| IL-6 Stimulated Cells | SEAP Expression | STAT3 Signaling Inhibition | 250-500 nM | [3][5] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| DU145 Xenografts | 1 or 3 mg/kg daily i.p. for 3 weeks | 41-42% reduction in tumor growth | [3] |
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by directly interfering with the STAT3 signaling pathway. The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by this compound.
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a framework for reproducible research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MDA-MB-468) and normal cells (e.g., MCF-10A) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated overnight.[4]
-
Treatment: Cells are treated with varying concentrations of this compound or its analogues for 24 hours.[4]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2 hours at 37°C.[4]
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the viability of control (untreated) cells.[4]
STAT3 Luciferase Reporter Gene Assay
-
Cell Transfection: LNCaP cells are transiently transfected with a STAT3-luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment and Stimulation: After 24 hours, the cells are pre-treated with this compound for 2 hours before being stimulated with IL-6 (10 ng/mL) for 6 hours.[8]
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol.[8]
-
Data Analysis: The STAT3-dependent luciferase activity is expressed as a percentage of the activity in cells stimulated with IL-6 alone.[8]
Western Blot Analysis
-
Protein Extraction: Cells are treated with this compound for the desired time, then washed with PBS and lysed in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-STAT3, total STAT3, Bcl-2, Cyclin D1).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The diagram below outlines a typical experimental workflow for evaluating the bioactivity of this compound.
Caption: A generalized workflow for assessing this compound's bioactivity.
Conclusion
While a direct, head-to-head comparison of the bioactivity of natural versus synthetic this compound is not extensively documented, the available literature provides a strong foundation for understanding its therapeutic potential. The primary form of this compound used in recent studies is synthetic, and it has demonstrated significant efficacy as a STAT3 inhibitor in various cancer models. A key takeaway for researchers is the enantiomeric relationship between the natural and commonly synthesized forms of the molecule, which should be a consideration in experimental design and data interpretation. Future studies directly comparing the bioactivity of the two enantiomers would be invaluable in fully elucidating the structure-activity relationship and optimizing the therapeutic potential of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. The fungal metabolite this compound interferes with the nuclear import of NF-κB and inhibits HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Galiellalactone: A Comparative Analysis of its Anti-Tumor Efficacy Across Diverse Cancer Types
A comprehensive review of the experimental evidence supporting Galiellalactone (B1674401) as a potent anti-cancer agent, with a focus on its cross-validation in various cancer models.
This compound, a fungal metabolite, has emerged as a promising therapeutic candidate in oncology, primarily due to its targeted inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Aberrant STAT3 activation is a hallmark of numerous malignancies, playing a pivotal role in tumor cell proliferation, survival, metastasis, and drug resistance. This guide provides a comparative analysis of this compound's anti-tumor effects, supported by experimental data from preclinical studies in different cancer types, with a significant focus on prostate and triple-negative breast cancer.
Comparative Efficacy of this compound: In Vitro Studies
This compound has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. The following table summarizes its efficacy, primarily highlighted by its half-maximal inhibitory concentration (IC50) values.
| Cancer Type | Cell Line | Key Findings | IC50 Value | Reference |
| Prostate Cancer | DU145 | Induces apoptosis and inhibits cell viability.[1] Directly binds to STAT3, inhibiting its DNA binding without affecting phosphorylation.[1][2][3] | Not explicitly stated | --INVALID-LINK-- |
| Prostate Cancer | LNCaP (IL-6 stimulated) | Inhibits STAT3 signaling activity.[1] | Not explicitly stated | --INVALID-LINK-- |
| Prostate Cancer | DU145 (Cancer Stem-like Cells) | Decreased the proportion of ALDH+ (cancer stem cell-like) cells and induced their apoptosis.[4] | Not explicitly stated | --INVALID-LINK-- |
| Prostate Cancer | Patient-derived spheres and docetaxel-resistant spheres | Significantly reduced the viability of these therapy-resistant cells.[5][6] | Not explicitly stated | --INVALID-LINK-- |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, MDA-MB-468, Hs578T | This compound analogues (SG-1709 and SG-1721) showed potent cytotoxicity and inhibited STAT3 phosphorylation more effectively than the parent compound.[7] | Not explicitly stated | --INVALID-LINK-- |
In Vivo Anti-Tumor Activity of this compound
Preclinical animal models have corroborated the in vitro findings, demonstrating this compound's potential to inhibit tumor growth and metastasis.
| Cancer Type | Animal Model | Treatment Regimen | Key Outcomes | Reference |
| Prostate Cancer | DU145 xenografts in male nude NMR1 mice | 1 or 3 mg/kg daily intraperitoneal injections for 3 weeks | Reduced tumor growth rate by 41-42% and was well-tolerated.[1] | --INVALID-LINK-- |
| Prostate Cancer | Orthotopic xenografts of DU145-Luc cells | Daily intraperitoneal injections for 6 weeks | Significantly reduced primary tumor growth and metastatic spread to lymph nodes.[8] | --INVALID-LINK-- |
| Triple-Negative Breast Cancer | MDA-MB-231 xenografts | Not specified | The this compound analogue SG-1721 significantly attenuated tumor growth.[7] | --INVALID-LINK-- |
Mechanism of Action: Targeting the STAT3 Signaling Pathway
This compound's primary mechanism of action is the direct inhibition of STAT3. Unlike many other STAT3 inhibitors that target upstream kinases, this compound directly binds to the STAT3 protein.[2][3] This interaction prevents the binding of active STAT3 dimers to their target DNA sequences, thereby inhibiting the transcription of genes crucial for tumor cell proliferation, survival, and angiogenesis.[3][7]
Caption: this compound's inhibition of the STAT3 signaling pathway.
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the replication and extension of these findings.
In Vitro Cell Viability and Apoptosis Assays
1. Cell Culture:
-
Cancer cell lines (e.g., DU145, MDA-MB-231) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are then treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).
-
Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cells are treated with this compound as described above.
-
Both floating and adherent cells are collected and washed with PBS.
-
Cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Tumor Model
1. Animal Husbandry:
-
Immunocompromised mice (e.g., nude or SCID mice) are used. They are housed in a pathogen-free environment with access to food and water ad libitum.
2. Tumor Cell Implantation:
-
A suspension of cancer cells (e.g., DU145 or MDA-MB-231) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously or orthotopically into the mice.
3. Treatment Regimen:
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
This compound is administered, typically via intraperitoneal injection, at a predetermined dose and schedule. The control group receives a vehicle control.
4. Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
5. Immunohistochemistry:
-
Excised tumor tissues are fixed in formalin, embedded in paraffin, and sectioned.
-
The sections are then stained with antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the in vivo effects of this compound at the cellular level.
Caption: A generalized workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The collective evidence from multiple independent studies strongly supports the anti-tumor effects of this compound, particularly in prostate and triple-negative breast cancers. Its well-defined mechanism of action, centered on the direct inhibition of the oncogenic transcription factor STAT3, makes it an attractive candidate for further clinical development. Future research should focus on expanding the evaluation of this compound to a broader range of cancer types with known STAT3 hyperactivation. Additionally, combination studies with standard-of-care chemotherapies or other targeted agents could unveil synergistic effects and provide new avenues for treating aggressive and resistant cancers. The development of more potent and pharmacokinetically optimized analogues of this compound also represents a promising direction for translating this natural product into a clinically effective anti-cancer drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits stem cell-like ALDH-positive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Galiellalactone's Impact on the Tumor Microenvironment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Galiellalactone, a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), and its impact on the tumor microenvironment (TME). Its performance is objectively compared with other therapeutic alternatives that modulate the TME, supported by experimental data to inform preclinical and clinical research strategies.
Introduction to this compound and the Tumor Microenvironment
The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a pivotal role in tumor progression, metastasis, and response to therapy. A key signaling node within this environment is the STAT3 pathway. Constitutive activation of STAT3 in both tumor and stromal cells promotes an immunosuppressive TME, contributing to tumor growth and therapeutic resistance.
This compound, a fungal metabolite, has emerged as a potent and selective direct inhibitor of STAT3.[1][2] It covalently binds to cysteine residues on the STAT3 protein, preventing its dimerization and DNA binding without affecting its phosphorylation.[1] This unique mechanism of action offers a promising strategy to remodel the TME and enhance anti-tumor immunity.
Comparative Analysis of this compound and Alternative Agents
This section compares the effects of this compound with other STAT3 and upstream JAK inhibitors on key components of the tumor microenvironment. The alternatives include:
-
This compound Analogues (SG-1709, SG-1721): More recent derivatives of this compound with potentially enhanced potency.[3]
-
Stattic: A non-peptidic small molecule that inhibits STAT3 dimerization and activation.[4]
-
Cryptotanshinone (B1669641): A natural compound that inhibits STAT3 activity and modulates macrophage polarization.[5]
-
Ruxolitinib (B1666119): A Janus kinase (JAK) 1/2 inhibitor that blocks the upstream activation of STAT3.[6][7]
Impact on Cancer Cell Proliferation and Viability
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | DU145 (Prostate) | WST-1 | IC50: 3.6 µM (72h) | [1] |
| DU145-DR spheres (Prostate) | Viability Assay | IC50: 6.2 µM | [1] | |
| MDA-MB-468 (Breast) | MTT Assay | Significant viability reduction at 10 µM (4h) | [3] | |
| SG-1721 (Analogue) | MDA-MB-468 (Breast) | MTT Assay | Greater viability reduction than this compound at 10 µM (4h) | [3] |
| Cryptotanshinone | DU145 (Prostate) | One Solution Assay | IC50: ~3.5 µM (48h) | [8] |
| Rh30 (Rhabdomyosarcoma) | One Solution Assay | IC50: ~5.1 µM (48h) | [8] | |
| Ruxolitinib | LS411N (Colorectal) | MTT Assay | IC50: 8-25 µM | [7] |
| SW620 (Colorectal) | MTT Assay | IC50: 8-25 µM | [7] |
Modulation of the Immune Microenvironment
2.2.1. Tumor-Associated Macrophages (TAMs)
TAMs, particularly the M2-polarized phenotype, are key drivers of immunosuppression.
| Compound | Effect on TAMs | Experimental Model | Key Findings | Reference |
| This compound | Inhibits generation of MDSC-like monocytes | Co-culture of human monocytes with prostate cancer cells | Blocked the generation of immunosuppressive CD14+HLA-DR-/lo cells. | [9] |
| Stattic | Reduces M2 macrophages | Colorectal cancer mouse model | Decreased the proportion of tumor-associated M2 macrophages. | [4] |
| Cryptotanshinone | Promotes M1 polarization | Co-culture of macrophages and TNBC cells | Switched TAMs from an M2 to an M1 phenotype, leading to tumor regression. | [5] |
| Ruxolitinib | Not directly assessed | N/A | Primarily affects upstream cytokine signaling which can influence macrophage polarization. | [10] |
2.2.2. Cancer-Associated Fibroblasts (CAFs)
CAFs contribute to tumor progression by secreting growth factors and remodeling the extracellular matrix.
| Compound | Effect on CAFs | Experimental Model | Key Findings | Reference |
| This compound | Not directly assessed | N/A | Expected to inhibit STAT3-mediated CAF activation. | |
| Stattic | Reverses CAF-induced effects | Co-culture of lung cancer cells and CAFs | Reversed the enhanced migration and EMT of lung cancer cells induced by CAF-conditioned medium. | [11] |
| Ruxolitinib | Inhibits CAF-induced chemoresistance | Gastric cancer cells co-cultured with CAFs | Overcame CAF-induced resistance to doxorubicin. | [12] |
2.2.3. Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are immature myeloid cells with potent immunosuppressive functions.
| Compound | Effect on MDSCs | Experimental Model | Key Findings | Reference |
| This compound | Inhibits generation of MDSC-like monocytes | Co-culture of human monocytes with prostate cancer cells | Reduced the generation of immunosuppressive MDSC-like cells. | [9] |
| Cryptotanshinone | Not directly assessed | N/A | May indirectly affect MDSCs through cytokine modulation. |
Impact on Cytokine Production
| Compound | Effect on Cytokines | Experimental Model | Key Findings | Reference |
| This compound | Decreases immunosuppressive cytokines | Monocytes cultured with prostate cancer cell conditioned medium | Significantly reduced IL-1β and IL-10 secretion from monocytes. | [13] |
| Cryptotanshinone | Reduces pro-inflammatory cytokines | Macrophages | Suppressed the secretion of inflammatory cytokines. | [5] |
| Ruxolitinib | Broad inhibition of cytokine signaling | Various | Inhibits signaling of multiple cytokines including IL-6, IL-2, IL-7, IL-10, and IFN-γ. | [10] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound and its alternatives.
References
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting crosstalk of STAT3 between tumor-associated M2 macrophages and Tregs in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic remodeling in tumor-associated macrophages contributing to antitumor activity of cryptotanshinone by regulating TRAF6-ASK1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jakafi (ruxolitinib): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cytokines in tumor microenvironment: from cancer initiation-elongation-progression to metastatic outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cancer-Associated Fibroblasts Promote the Chemo-resistance in Gastric Cancer through Secreting IL-11 Targeting JAK/STAT3/Bcl2 Pathway [e-crt.org]
- 13. tvarditherapeutics.com [tvarditherapeutics.com]
Safety Operating Guide
Proper Disposal of Galiellalactone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Galiellalactone, a fungal metabolite and STAT3 inhibitor used in cancer research.
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, prudent laboratory practice dictates that all chemical waste be handled with care to minimize environmental impact and ensure personnel safety.[1] Adherence to institutional and local regulations for chemical waste management is paramount.
I. Core Principles of this compound Waste Management
The primary principle for managing this compound waste is to prevent its release into the environment.[1] This involves proper segregation, containment, and disposal through appropriate waste streams. Although not classified as hazardous, it is recommended to treat this compound waste as chemical waste rather than disposing of it as common trash or via sanitary sewer systems without prior assessment and approval from your institution's Environmental Health and Safety (EHS) office.
II. This compound Disposal Procedures
The proper disposal method for this compound depends on its physical state: solid (powder), dissolved in a solvent, or as residue on contaminated labware.
A. Solid this compound Waste (Unused or Expired Powder)
-
Containment: Keep the this compound powder in its original, clearly labeled container. If the original container is compromised, transfer the powder to a new, compatible, and sealable container.
-
Labeling: Ensure the container is accurately labeled with the chemical name ("this compound") and designated as "Waste."
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) for chemical waste, segregated from incompatible materials.[2][3]
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. Do not dispose of solid this compound in the regular trash.[4]
B. This compound in Solution (e.g., in DMSO, Ethanol)
-
Collection: Collect all solutions containing this compound in a dedicated, leak-proof waste container. It is best practice to use a container made of a material compatible with the solvent used.
-
Labeling: Clearly label the waste container with "Waste this compound in [Solvent Name]" and indicate the approximate concentration.
-
Segregation: Do not mix this compound solutions with other types of chemical waste unless explicitly permitted by your EHS office. Store in the designated SAA.
-
Disposal: Manage the container as hazardous chemical waste for collection by your institution's waste management service. Do not pour this compound solutions down the drain.[3]
C. Contaminated Labware and Personal Protective Equipment (PPE)
This category includes items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound.
-
Gross Decontamination: Remove as much of the this compound residue as possible. For glassware, this may involve rinsing with a suitable solvent.
-
Rinsate Management: Any solvent used to rinse contaminated labware must be collected and disposed of as liquid this compound waste.[1]
-
Solid Waste Collection: Place all contaminated disposable items into a designated, labeled solid waste container. This container should be separate from regular laboratory trash.
-
Disposal: The container with contaminated solid waste should be managed through your institution's chemical waste disposal stream.
III. Accidental Spills
In the event of a this compound spill, the following procedure should be followed:
-
Personnel Protection: Ensure appropriate PPE is worn, including gloves, safety goggles, and a lab coat.[1]
-
Containment: Prevent the spill from spreading.
-
Cleanup: For a solid spill, carefully sweep the material and place it in a labeled waste container. For a liquid spill, absorb the solution with a non-reactive absorbent material (e.g., diatomite, universal binders).[1]
-
Decontamination: Clean the spill area with alcohol and a detergent solution.[1]
-
Waste Disposal: All cleanup materials must be collected and disposed of as this compound-contaminated waste.
IV. Quantitative Data Summary for Disposal
| Waste Type | Recommended Containment | Disposal Method | Key Precautions |
| Solid this compound | Original or compatible, sealed, and labeled container. | Institutional Chemical Waste Program. | Do not mix with other waste. Store in a designated Satellite Accumulation Area. |
| This compound in Solution | Leak-proof, compatible, and labeled waste container. | Institutional Chemical Waste Program. | Do not dispose of down the drain. Indicate solvent on the label. |
| Contaminated Labware/PPE | Designated, labeled solid waste container. | Institutional Chemical Waste Program. | Collect rinsate from decontamination as liquid waste. |
| Spill Cleanup Debris | Sealed and labeled waste container. | Institutional Chemical Waste Program. | Use appropriate absorbents. Decontaminate the spill area. |
V. Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, as well as local and national regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Galiellalactone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical information for the handling and disposal of Galiellalactone, a fungal metabolite and selective STAT3 inhibitor. By adhering to these procedures, you can minimize exposure risks and maintain a secure research setting.
This compound is identified as a non-hazardous substance, according to its Material Safety Data Sheet (MSDS)[1]. However, as with any chemical compound used in research, prudent safety measures should be consistently applied to mitigate any potential risks. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe utilization of this compound in your laboratory.
Essential Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is crucial. The following PPE is recommended to prevent direct contact and ensure personal safety.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile gloves | Standard laboratory grade. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified. |
| Body Protection | Laboratory coat | Fully buttoned, long-sleeved. |
A workflow for donning and doffing PPE is a critical component of laboratory safety.
Safe Handling and Operational Protocols
Proper handling of this compound is essential to prevent contamination and ensure the integrity of your experiments. The compound is a lyophilized powder and is soluble in DMF, DMSO, ethanol, and methanol[2].
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store this compound at -20°C in a tightly sealed container to maintain stability[2].
Preparation of Solutions:
-
Work Area Preparation: Conduct all weighing and solution preparation in a designated area, such as a chemical fume hood or a well-ventilated space, to avoid inhalation of the powder.
-
Weighing: Use a calibrated analytical balance. Handle the powder carefully to minimize dust generation.
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the this compound powder. Mix gently until fully dissolved.
Experimental Use:
-
When handling solutions of this compound, always wear the recommended PPE.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C11H14O3[1] |
| Molecular Weight | 194.23 g/mol |
| Appearance | Lyophilized powder |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol |
| Stability | ≥ 4 years at -20°C |
Emergency Procedures and First Aid
In the event of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support. |
| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with plenty of water. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water if the person is conscious. Seek medical attention. |
Spill and Disposal Management
Proper disposal of this compound and contaminated materials is crucial for environmental safety and laboratory hygiene.
Spill Cleanup:
-
Alert others in the immediate area.
-
Don appropriate PPE , including double gloves.
-
Contain the spill. For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Clean the area with a suitable solvent, followed by soap and water.
-
Collect all contaminated materials in a sealed container for proper disposal.
Waste Disposal: All waste materials, including empty containers, unused this compound, and contaminated labware, should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Mechanism of Action: STAT3 Signaling Pathway
This compound is a selective inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) signaling. It acts by directly binding to STAT3, which prevents the binding of activated STAT3 dimers to their DNA targets. This inhibition occurs without affecting the phosphorylation of STAT3.
By implementing these safety and handling procedures, researchers can confidently work with this compound while maintaining a high standard of laboratory safety. This guide serves as a foundational resource for the responsible use of this compound in your critical research endeavors.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
